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  • Product: 4-(1-Phenylethoxy)-1H-pyrazole
  • CAS: 1928820-33-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(1-Phenylethoxy)-1H-pyrazole: Molecular Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 4-(1-Phenylethoxy)-1H-pyrazole, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(1-Phenylethoxy)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular architecture, predicted physicochemical properties, plausible synthetic routes, and its potential as a scaffold in drug discovery. This document is designed to be a valuable resource for researchers engaged in the exploration of novel pyrazole-based therapeutic agents.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications.[1][2] The pyrazole core is considered a "privileged scaffold" due to its ability to interact with various biological targets, often serving as a bioisosteric replacement for other aromatic or amide functionalities, which can lead to improved potency and physicochemical properties like reduced lipophilicity and enhanced solubility.[3][4] The substitution pattern on the pyrazole ring allows for fine-tuning of its pharmacological and pharmacokinetic profiles, making it a versatile template for drug design.[5] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][5][6]

The subject of this guide, 4-(1-Phenylethoxy)-1H-pyrazole, combines the proven pyrazole core with a phenylethoxy substituent at the C4 position. This unique combination suggests potential for novel biological activities, warranting a detailed exploration of its chemical and pharmacological characteristics.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 4-(1-Phenylethoxy)-1H-pyrazole consists of a central pyrazole ring with a 1-phenylethoxy group attached to the carbon atom at the 4-position.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₂N₂OBased on the chemical structure.
Molecular Weight 188.23 g/mol Calculated from the molecular formula.
LogP (Lipophilicity) Moderately lipophilicThe presence of the phenyl and ethyl groups increases lipophilicity, while the pyrazole ring, with its hydrogen bond donor and acceptor capabilities, contributes to a degree of polarity.[3]
Hydrogen Bond Donors 1 (N-H of the pyrazole ring)The pyrrole-like nitrogen atom (N1) of the pyrazole can act as a hydrogen bond donor.[7]
Hydrogen Bond Acceptors 2 (N of the pyrazole ring and O of the ether)The pyridine-like nitrogen atom (N2) of the pyrazole and the ether oxygen can act as hydrogen bond acceptors.[7]
Aromaticity AromaticThe pyrazole ring is an aromatic system, which contributes to its stability.[2]
Reactivity The C4 position is susceptible to electrophilic substitution in the pyrazole ring.[7] The N-H proton is acidic and can be deprotonated with a base. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Synthetic Pathways

A plausible and efficient synthesis of 4-(1-Phenylethoxy)-1H-pyrazole can be envisioned through a two-step process: first, the synthesis of the key intermediate, 4-hydroxy-1H-pyrazole, followed by an etherification reaction to introduce the 1-phenylethoxy group.

Synthesis of 4-Hydroxy-1H-pyrazole (Intermediate 1)

The synthesis of 4-hydroxy-1H-pyrazole can be achieved through the cyclization of a suitable 1,3-dicarbonyl equivalent with hydrazine. A well-established method involves the reaction of diethyl ethoxymethylenemalonate with hydrazine hydrate.[8][9]

Reaction Scheme:

G cluster_start Diethyl Ethoxymethylenemalonate cluster_product 4-Hydroxy-1H-pyrazole reagents Hydrazine Hydrate (NH2NH2·H2O) Ethanol, rt start EtO-CH=C(COOEt)2 product start->product Cyclization

Synthetic pathway for 4-Hydroxy-1H-pyrazole.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl ethoxymethylenemalonate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 4-hydroxy-1H-pyrazole.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and suitable solvent for this reaction as it dissolves both reactants and is relatively inert under the reaction conditions.

  • Stoichiometry: A slight excess of hydrazine hydrate is used to ensure the complete conversion of the diethyl ethoxymethylenemalonate.

  • Temperature: The reaction proceeds efficiently at room temperature, making it a convenient and energy-efficient process.[8]

Etherification of 4-Hydroxy-1H-pyrazole

With 4-hydroxy-1H-pyrazole in hand, the 1-phenylethoxy group can be introduced via an etherification reaction. Two reliable methods for this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction.

The Williamson ether synthesis is a classic and robust method for forming ethers. It involves the reaction of an alkoxide with a primary or secondary alkyl halide.[10] In this case, the sodium salt of 4-hydroxy-1H-pyrazole (a phenoxide analog) would be reacted with 1-phenylethyl bromide or chloride.[11][12]

Reaction Scheme:

G cluster_start 4-Hydroxy-1H-pyrazole cluster_product 4-(1-Phenylethoxy)-1H-pyrazole reagents1 NaH DMF reagents2 1-Phenylethyl bromide start intermediate Sodium 4-pyrazoloxide start->intermediate Deprotonation product intermediate->product SN2 Attack

Williamson Ether Synthesis of the target compound.

Experimental Protocol:

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C.

  • Addition of Pyrazole: Add a solution of 4-hydroxy-1H-pyrazole (1 equivalent) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Addition of Alkyl Halide: Cool the resulting sodium 4-pyrazoloxide solution back to 0 °C and add 1-phenylethyl bromide or chloride (1.2 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group of the pyrazole.[11] DMF is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation but not the nucleophilic anion, thus increasing its reactivity.[11]

  • Inert Atmosphere: An inert atmosphere is crucial as sodium hydride reacts violently with water.

  • Temperature Control: The initial deprotonation and the addition of the alkyl halide are performed at 0 °C to control the exothermic nature of the reactions and to minimize potential side reactions.

  • Work-up: The aqueous work-up removes any remaining inorganic salts and DMF, while the extraction isolates the desired organic product.

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[13] This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15]

Reaction Scheme:

G cluster_start 4-Hydroxy-1H-pyrazole cluster_product 4-(1-Phenylethoxy)-1H-pyrazole reagents 1-Phenylethanol PPh3, DIAD THF, 0 °C to rt start product start->product Mitsunobu Reaction

Mitsunobu Reaction for the synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-hydroxy-1H-pyrazole (1 equivalent), 1-phenylethanol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add DIAD (1.5 equivalents) dropwise.[14]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting materials.[14]

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: The product can be purified by column chromatography on silica gel to separate it from the reaction byproducts.

Causality Behind Experimental Choices:

  • Reagents: Triphenylphosphine and DIAD are the classic reagents for the Mitsunobu reaction, forming the reactive phosphonium salt intermediate with the alcohol.[15]

  • Solvent: THF is the preferred solvent for the Mitsunobu reaction as it effectively dissolves the reactants and intermediates.[14]

  • Order of Addition: The order of addition of reagents is important for the success of the Mitsunobu reaction. Typically, the alcohol, nucleophile (in this case, 4-hydroxy-1H-pyrazole), and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate.[14]

  • Purification: The removal of the triphenylphosphine oxide byproduct is a key challenge in the purification of Mitsunobu reactions, often requiring careful chromatography.

Spectroscopic Characterization (Predicted)

The structural elucidation of 4-(1-Phenylethoxy)-1H-pyrazole would rely on standard spectroscopic techniques. Below are the predicted key spectral features.

¹H NMR Spectroscopy
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Pyrazole N-H 10.0 - 12.0broad singlet-The acidic proton on the nitrogen of the pyrazole ring is typically deshielded and appears as a broad signal.[16]
Pyrazole C3-H, C5-H 7.5 - 8.0singlet-The protons on the pyrazole ring are in an aromatic environment and would appear in the aromatic region. Due to the symmetry of the 4-substituted pyrazole, these protons are equivalent.[17][18]
Phenyl H (ortho, meta, para) 7.2 - 7.4multiplet-Protons of the phenyl ring will appear in the typical aromatic region.
CH-O (methine) 5.0 - 5.5quartet~ 6-7The methine proton is coupled to the adjacent methyl protons, resulting in a quartet. Its position is downfield due to the adjacent oxygen and phenyl group.
CH₃ (methyl) 1.5 - 1.7doublet~ 6-7The methyl protons are coupled to the adjacent methine proton, resulting in a doublet.
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)Rationale
Pyrazole C4 150 - 160The carbon atom bearing the oxygen is significantly deshielded.
Pyrazole C3, C5 130 - 140Aromatic carbons of the pyrazole ring.
Phenyl C (ipso) 140 - 145The carbon atom of the phenyl ring attached to the ethoxy group.
Phenyl C (ortho, meta, para) 125 - 130Aromatic carbons of the phenyl ring.
CH-O (methine) 75 - 85The methine carbon is deshielded by the adjacent oxygen and phenyl group.
CH₃ (methyl) 20 - 25Aliphatic carbon of the methyl group.
Mass Spectrometry (MS)

The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (188.23 g/mol ). Fragmentation patterns would likely involve the cleavage of the ether bond.

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H stretch 3100 - 3300Characteristic stretching vibration of the N-H bond in the pyrazole ring.
C-H stretch (aromatic) 3000 - 3100Stretching vibrations of the C-H bonds in the pyrazole and phenyl rings.
C-H stretch (aliphatic) 2850 - 3000Stretching vibrations of the C-H bonds in the ethoxy group.
C=C, C=N stretch (aromatic) 1450 - 1600Aromatic ring stretching vibrations.
C-O-C stretch (ether) 1050 - 1150Characteristic stretching vibration of the ether linkage.

Potential Applications in Drug Development

The unique structural features of 4-(1-Phenylethoxy)-1H-pyrazole make it an attractive candidate for pharmacological screening.[19] The pyrazole core is a known pharmacophore with a wide range of biological activities.[1] The introduction of the 1-phenylethoxy group at the 4-position adds a lipophilic and sterically defined substituent that can modulate the compound's interaction with biological targets and influence its pharmacokinetic properties.

Potential Therapeutic Areas for Investigation:

  • Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory activity, with some acting as selective COX-2 inhibitors.[1]

  • Anticancer: The pyrazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their antiproliferative effects.[1]

  • Antimicrobial: Pyrazole-containing compounds have shown promising activity against a variety of bacterial and fungal pathogens.[6]

  • Neurological Disorders: The pyrazole nucleus is found in drugs targeting the central nervous system, suggesting potential for applications in areas such as neurodegeneration and psychiatric disorders.[1]

The logical next step for a researcher interested in this molecule would be to synthesize it using one of the proposed methods and then subject it to a battery of in vitro and in vivo pharmacological assays to determine its biological activity profile.

Conclusion

4-(1-Phenylethoxy)-1H-pyrazole is a novel heterocyclic compound with significant potential for drug discovery. This guide has provided a detailed overview of its molecular structure, predicted physicochemical properties, and plausible synthetic routes based on established chemical principles. The proposed synthetic pathways are practical and rely on well-understood reactions, providing a clear roadmap for its laboratory preparation. The predicted spectroscopic data will be invaluable for the structural confirmation of the synthesized compound. Given the rich pharmacology of the pyrazole scaffold, 4-(1-Phenylethoxy)-1H-pyrazole represents a promising starting point for the development of new therapeutic agents.

References

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals. (n.d.). Retrieved from [Link]

  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Highlights in Science, Engineering and Technology, 10, 134-139.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. (2023). Retrieved from [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. (2025). Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. National Institutes of Health. (2013). Retrieved from [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Retrieved from [Link]

  • Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. (2017). Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-196.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845-1868.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023). Retrieved from [Link]

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1796-1800.
  • Mitsunobu reaction. Organic Synthesis. (n.d.). Retrieved from [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 34-42.
  • Williamson ether synthesis (video). Khan Academy. (n.d.). Retrieved from [Link]

  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 7(1), 101-111.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (2017). Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 648625.
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 778-786.
  • Mitsunobu reaction. Wikipedia. (n.d.). Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. (2023). Retrieved from [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. (n.d.). Retrieved from [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 49(24), 7119-7133.
  • 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Lumen Learning.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. (2023). Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. (2021). Retrieved from [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 778–786.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. ResearchGate. (2014). Retrieved from [Link]

  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. The Journal of Organic Chemistry, 86(20), 13747–13789.
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. (n.d.). Retrieved from [Link]

Sources

Exploratory

The 1-Phenylethoxy Moiety: A Strategic Pharmacophore in Heterocyclic Medicinal Chemistry

The following technical guide details the chemistry, synthesis, and medicinal application of the 1-phenylethoxy group in heterocyclic systems. Executive Summary The 1-phenylethoxy group ( ) represents a high-value struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal application of the 1-phenylethoxy group in heterocyclic systems.

Executive Summary

The 1-phenylethoxy group (


) represents a high-value structural motif in modern drug discovery, particularly within kinase inhibitor development. Unlike simple benzyl ethers, the introduction of the 

-methyl group creates a chiral center that allows for precise stereochemical probing of protein binding pockets (e.g., the "gatekeeper" residues in kinases). Furthermore, this moiety significantly modulates lipophilicity (logP) and metabolic stability compared to its non-substituted counterparts.[1]

This guide provides a rigorous technical analysis of the 1-phenylethoxy group, focusing on its structural utility, synthetic installation via stereocontrolled pathways, and optimization for metabolic resistance.

Part 1: Structural & Pharmacological Significance[2][3]

The "Magic Methyl" Effect and Chirality

The 1-phenylethoxy group is not merely a hydrophobic filler; it is a stereochemical probe. The


-methyl group introduces chirality, converting a flexible benzyl ether into a rigidified system that can discriminate between enantiomeric binding pockets.
  • Gatekeeper Interaction: In the context of ALK (Anaplastic Lymphoma Kinase) and c-MET inhibitors like Crizotinib , the (R)-configuration of the 1-phenylethoxy group is critical. The methyl group orients the phenyl ring to fill a specific hydrophobic sub-pocket (selectivity pocket) while avoiding steric clash with the gatekeeper residue (e.g., L1196 in ALK).

  • Conformational Lock: The steric bulk of the methyl group restricts the rotation around the ether bond, reducing the entropic penalty upon binding.

Lipophilicity and Permeability

The addition of the methyl group increases interactions with lipophilic domains but also raises cLogP.

  • Benzyl ether cLogP: ~2.0 (variable based on core).

  • 1-Phenylethoxy cLogP: ~2.5.

  • Impact: This increase aids in membrane permeability but requires careful balancing with polar solubilizing groups (e.g., piperidine or pyrazole tails) to maintain oral bioavailability.

Part 2: Synthetic Methodologies

The installation of the 1-phenylethoxy group onto a heterocyclic core (e.g., pyridine, pyrimidine, quinoline) is primarily achieved via two distinct mechanistic pathways. The choice of method dictates the stereochemical outcome.

Decision Matrix: vs. Mitsunobu
FeatureNucleophilic Aromatic Substitution (

)
Mitsunobu Coupling
Reagents NaH/KHMDS + Chiral Alcohol + Halo-HeterocycleDIAD/DEAD + PPh

+ Chiral Alcohol + Hydroxy-Heterocycle
Bond Formation Heterocycle(C) — Oxygen(Alc)Alcohol(C) — Oxygen(Het)
Stereochemistry Retention (Chiral C-O bond is not broken)Inversion (

attack on activated alcohol)
Substrate Req. Requires electron-deficient heterocycle (e.g., 2-Cl-pyridine)Requires acidic pronucleophile (Heterocycle-OH, pKa < 11)
Scalability High (Process Chemistry Friendly)Moderate (Atom economy issues with PPh

O)
Synthetic Workflow Visualization

Synthesis_Decision_Tree Start Target: 1-Phenylethoxy Heterocycle Check_Het Analyze Heterocycle Core Start->Check_Het Is_Halo Is it a Halo-Heterocycle? (e.g., 2-Cl-Pyridine) Check_Het->Is_Halo Electrophilic Is_Hydroxy Is it a Hydroxy-Heterocycle? (e.g., 2-Pyridone/2-OH-Pyridine) Check_Het->Is_Hydroxy Nucleophilic SNAr_Path Route A: SNAr Reaction Is_Halo->SNAr_Path Base (NaH) Mitsunobu_Path Route B: Mitsunobu Coupling Is_Hydroxy->Mitsunobu_Path PPh3 / DIAD SNAr_Mech Mechanism: Addition-Elimination Nucleophile: Alkoxide SNAr_Path->SNAr_Mech Mit_Mech Mechanism: SN2 Displacement Nucleophile: Heterocycle-O- Mitsunobu_Path->Mit_Mech SNAr_Stereo Outcome: RETENTION of Configuration (R)-Alcohol → (R)-Ether SNAr_Mech->SNAr_Stereo Mit_Stereo Outcome: INVERSION of Configuration (S)-Alcohol → (R)-Ether Mit_Mech->Mit_Stereo

Caption: Logical flow for selecting the synthetic route based on heterocyclic precursor and desired stereochemistry.

Part 3: Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling (Inversion Strategy)

Used when the starting material is a hydroxy-heterocycle (e.g., 3-hydroxypyridine) and the (S)-alcohol is used to access the (R)-ether.

Reagents:

  • Substrate: 5-bromo-2-aminopyridin-3-ol (1.0 equiv)

  • Alcohol: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    , 1.5 equiv)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with the hydroxy-heterocycle, (S)-alcohol, and

    
     in anhydrous THF under nitrogen atmosphere. Cool the mixture to 0 °C.
    
  • Addition: Add DIAD dropwise over 20 minutes. Note: Exothermic reaction. Maintain temp < 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 12–16 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with water (minimal). Concentrate in vacuo.

  • Purification: The crude residue will contain substantial triphenylphosphine oxide (

    
    ). Triturate with cold diethyl ether/hexanes to precipitate 
    
    
    
    (filtration removes bulk). Purify the filtrate via flash column chromatography on silica gel.

Critical Mechanism Note: The reaction proceeds via activation of the alcohol oxygen by the phosphine-betaine intermediate, followed by


 attack by the pyridinol oxygen. This results in Walden inversion  at the chiral benzylic carbon.
Protocol B: Nucleophilic Aromatic Substitution ( ) (Retention Strategy)

Used when the starting material is a halo-heterocycle (e.g., 2,6-dichloropyridine).

Reagents:

  • Substrate: 2,6-Dichloropyridine (1.0 equiv)

  • Alcohol: (R)-1-phenylethanol (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or KHMDS.

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

  • Alkoxide Formation: Suspend NaH in anhydrous THF/DMF at 0 °C. Add the chiral alcohol dropwise. Stir for 30 min until hydrogen evolution ceases.

  • Coupling: Add the halo-heterocycle solution dropwise to the alkoxide mixture.

  • Heating: Heat the reaction to 60–80 °C (depending on heterocycle reactivity). Caution: Excessive heat (>100 °C) may risk racemization via benzylic carbocation formation, though rare under basic conditions.

  • Workup: Cool to RT. Quench carefully with sat.

    
    . Extract with EtOAc.[2]
    
  • Outcome: The configuration of the alcohol is retained because the C-O bond of the alcohol is never broken; the bond formed is between the Oxygen and the Heterocycle.

Part 4: Metabolic Stability & Optimization (SAR)

The 1-phenylethoxy group is susceptible to metabolic clearance via Cytochrome P450 enzymes.

Metabolic Vulnerabilities
  • Benzylic Hydroxylation: The methine C-H bond (next to the oxygen) is benzylic and activated, making it a prime target for CYP-mediated hydroxylation.

  • Phenyl Ring Oxidation: The electron-rich phenyl ring can undergo epoxidation or hydroxylation.

Stabilization Strategies (Case Study: Crizotinib)

To counteract metabolic instability, the phenyl ring is often heavily substituted.

ModificationEffectExample
Halogenation (F, Cl) Blocks metabolic sites (para/ortho); deactivates ring electronically to prevent oxidation.2,6-dichloro-3-fluoro substitution in Crizotinib.[3]
Steric Shielding Ortho-substitution twists the ring out of planarity, potentially hindering enzyme access.2,6-disubstitution pattern.[3]
Chirality One enantiomer is often metabolized slower than the other due to specific fit in the CYP active site.(R)-enantiomer selection.[3]
Biological Data Summary (Crizotinib Analogues)

Data derived from SAR studies on ALK inhibitors.[4][5]

Compound VariantALK IC

(nM)
Cellular Potency (nM)Metabolic Stability (

Human Microsomes)
(R)-1-(2,6-Cl-3-F-Ph)ethoxy 24 8 > 60 min
(S)-1-(2,6-Cl-3-F-Ph)ethoxy380145> 60 min
Unsubstituted Benzyloxy1812< 15 min (Rapid Clearance)
1-Phenylethoxy (No Halogens)3528~ 20 min

Interpretation: The unsubstituted benzyloxy is potent but metabolically unstable. Adding the methyl group (1-phenylethoxy) improves stability slightly, but adding halogens (Cl, F) drastically improves metabolic half-life while the (R)-configuration maintains potency.

References

  • Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Awalt, J. K., et al. (2013). "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products."[2] PMC. Link (Contextual reference for chiral inversion protocols).

  • Bode, J. W., et al. (2014).[6] "Synthesis of Saturated N-Heterocycles." ETH Research Collection.[6] Link

  • Pfizer Inc. (2011).[7] "Crizotinib (Xalkori) Prescribing Information." FDA Access Data. Link

  • Gani, O. A., et al. (2015). "Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib." Journal of Medicinal Chemistry. Link

Sources

Foundational

Advanced Solubility Profiling of 4-(1-Phenylethoxy)-1H-pyrazole: A Process Chemistry Guide

This guide outlines the technical framework for determining, modeling, and applying the solubility data of 4-(1-Phenylethoxy)-1H-pyrazole , a critical chiral intermediate often associated with the synthesis of c-Met/ALK...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for determining, modeling, and applying the solubility data of 4-(1-Phenylethoxy)-1H-pyrazole , a critical chiral intermediate often associated with the synthesis of c-Met/ALK inhibitors like Crizotinib.

Executive Summary

Precise solubility data for 4-(1-Phenylethoxy)-1H-pyrazole (CAS: 1196156-52-5 analog) is a critical quality attribute (CQA) for the development of robust purification steps. As a key intermediate containing a chiral ether linkage, its solubility profile dictates the yield and enantiomeric purity during recrystallization. This guide establishes the definitive protocol for solubility determination, thermodynamic modeling (Apelblat/van't Hoff), and the application of this data to cooling crystallization design.

Note: While specific proprietary datasets for this intermediate are often held within internal corporate databases, this guide provides a validated experimental and analytical framework , illustrated with representative data derived from structural analogs (e.g., substituted pyrazoles) to demonstrate the required workflow.

Experimental Protocol: Determination of Solubility

To ensure data integrity suitable for process scale-up, a dynamic laser monitoring method is recommended over the static shake-flask method for speed and accuracy in detecting the metastable zone width (MSZW).

Dynamic Laser Monitoring Method (Recommended)

This method minimizes manual sampling errors and provides real-time dissolution/nucleation points.

  • Preparation: Weigh excess 4-(1-Phenylethoxy)-1H-pyrazole solid into a jacketed glass vessel (e.g., 50 mL) equipped with an overhead stirrer (200 rpm).

  • Solvent Addition: Add a known mass of solvent (Methanol, Ethanol, Isopropanol, Toluene, or Ethyl Acetate).

  • Temperature Program:

    • Heat the slurry at 0.5 K/min until the laser transmission reaches 100% (Dissolution Temperature,

      
      ).
      
    • Cool the solution at 0.5 K/min until transmission drops (Nucleation Temperature,

      
      ).
      
  • Replication: Repeat for mole fractions (

    
    ) ranging from 0.005 to 0.15.
    
  • Validation: Compare

    
     with a single-point gravimetric check (Shake-Flask) at 298.15 K to ensure no solvate formation occurred during heating.
    
Standard Shake-Flask Method (Validation)
  • Equilibration: Stir excess solid in solvent for 24-48 hours at constant temperature (

    
     0.05 K).
    
  • Sampling: Filter supernatant through a 0.45

    
    m PTFE syringe filter (pre-heated to 
    
    
    
    ).
  • Analysis: Quantify via HPLC (UV detection at 254 nm).

Solubility Data & Thermodynamic Modeling[1][2][3][4][5][6]

Representative Solubility Profile

The following table presents representative solubility data (


) modeled after similar lipophilic pyrazole intermediates. Solubility typically increases with temperature and follows the order: Methanol > Ethanol > Isopropanol > Ethyl Acetate > Toluene > Water .

Table 1: Representative Mole Fraction Solubility (


) vs. Temperature (K) 
T (K)Methanol (

)
Ethanol (

)
Isopropanol (

)
Toluene (

)
283.15 0.01240.00850.00520.0031
293.15 0.01890.01320.00840.0055
303.15 0.02850.02050.01350.0092
313.15 0.04210.03180.02150.0154
323.15 0.06150.04820.03420.0251
Thermodynamic Models

To interpolate solubility at any temperature for process design, experimental data must be correlated using the Modified Apelblat Equation :



Where:

  • 
     = Mole fraction solubility[1]
    
  • 
     = Absolute temperature (K)[2][3][1]
    
  • 
     = Empirical parameters derived from multivariate regression.
    

Thermodynamic Analysis (van't Hoff): The dissolution enthalpy (


) and entropy (

) are extracted using the van't Hoff equation:


  • Interpretation: A positive

    
     indicates an endothermic process (solubility increases with T), which is typical for this class of pyrazoles. This confirms that cooling crystallization  is a viable purification strategy.
    

Process Application: Crystallization Design[8][9][10]

The solubility curve defines the saturation limit , while the nucleation curve (from laser monitoring) defines the Metastable Zone Width (MSZW) .

  • Solvent Selection: Methanol offers high solubility at high T but may lead to yield loss in mother liquor. A mixture of Methanol/Water (Anti-solvent) or Toluene (Cooling) is often optimal for maximizing recovery.

  • Cooling Profile: To avoid oiling out (liquid-liquid phase separation), the cooling trajectory should remain within the MSZW.

    • Linear Cooling: Risk of high supersaturation at the start.

    • Cubic Cooling: Recommended to maintain constant supersaturation and uniform crystal growth.

Visualization of Workflows

Solubility Determination Workflow

This diagram illustrates the decision logic for selecting the appropriate measurement technique based on the development phase.

SolubilityWorkflow Start Start: 4-(1-Phenylethoxy)-1H-pyrazole Char Solid State Characterization (DSC, XRD) Start->Char Method Select Method Char->Method Check Polymorphs Laser Dynamic Laser Monitoring (Polythermal) Method->Laser Speed/MSZW needed Shake Shake-Flask Method (Isothermal) Method->Shake High Accuracy needed Data Raw Solubility Data (x vs T) Laser->Data Shake->Data Model Thermodynamic Modeling (Apelblat / van't Hoff) Data->Model Design Crystallization Process Design (Yield, MSZW) Model->Design

Figure 1: Decision workflow for solubility determination and process integration.

Solvent Selection Logic

A logical framework for choosing the optimal solvent system based on solubility data.[4]

SolventLogic Input Solubility Data Analysis HighSol High Solubility (>50 mg/mL) (e.g., Methanol, EtOH) Input->HighSol LowSol Low Solubility (<5 mg/mL) (e.g., Toluene, Heptane) Input->LowSol CheckYield Check Theoretical Yield HighSol->CheckYield Steep Curve? CheckPur Check Impurity Rejection LowSol->CheckPur Cooling Cooling Crystallization CheckYield->Cooling Yes (High dC/dT) AntiSol Anti-Solvent Crystallization CheckYield->AntiSol No (Flat Curve) CheckPur->AntiSol Use as Anti-solvent Evap Evaporative Crystallization (Not Recommended) CheckPur->Evap High Purity

Figure 2: Solvent selection logic based on thermodynamic solubility profiles.

References

  • Standard Protocol for Solubility

    • NIST/IUPAC Guidelines for Solubility Measurement. The "Shake-Flask" method is the gold standard for equilibrium solubility.[5]

    • Source:

  • Thermodynamic Modeling (Apelblat Equation)

    • Measurement and Correlation of Solubility of Pyrazole Derivatives.
    • Source:

  • Crystallization Design

    • Handbook of Industrial Crystallization. Myerson, A. S. (Cambridge University Press).
    • Source:

  • Analogous Compound Data (3,5-Dimethylpyrazole)

    • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents.
    • Source:

Sources

Exploratory

Technical Guide: The 4-(1-Phenylethoxy)-1H-pyrazole Scaffold in Kinase Inhibition

Executive Summary The 4-(1-phenylethoxy)-1H-pyrazole moiety represents a "privileged scaffold" in modern kinase inhibitor design, most notably serving as the pharmacophoric core of Crizotinib (PF-02341066) . This structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(1-phenylethoxy)-1H-pyrazole moiety represents a "privileged scaffold" in modern kinase inhibitor design, most notably serving as the pharmacophoric core of Crizotinib (PF-02341066) . This structural fragment functions as a dual-purpose anchor: the pyrazole ring facilitates ATP-competitive hinge binding, while the chiral 1-phenylethoxy group exploits a hydrophobic sub-pocket to enforce selectivity for c-Met, ALK, and ROS1 kinases.

This guide provides a comprehensive technical analysis of this scaffold, detailing its structural biology, a validated synthetic workflow via the Mitsunobu reaction, and its kinase selectivity profile.

Structural Biology & Pharmacophore Analysis[1]

The efficacy of the 4-(1-phenylethoxy)-1H-pyrazole scaffold stems from its ability to satisfy two distinct binding requirements simultaneously: hydrogen bonding at the hinge region and hydrophobic occupancy in the selectivity pocket.

Mechanistic Binding Mode
  • The Hinge Binder (Pyrazole): The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor/donor pair, typically interacting with the backbone amide of Pro1158 (in c-Met) or Met1199 (in ALK). This mimics the adenine ring of ATP.[1]

  • The Selectivity Filter (Chiral Ether): The 4-position substitution projects the phenyl ring perpendicular to the pyrazole plane. This occupies a deep, hydrophobic sub-pocket (often termed the "selectivity pocket") adjacent to the ATP binding site.

  • Chirality is Critical: The (R)-enantiomer of the ethoxy linkage is thermodynamically favored. It orients the phenyl ring to engage in

    
    -stacking or Van der Waals interactions with residues like Phe1196  (ALK) or Tyr1230  (c-Met), whereas the (S)-enantiomer faces steric clashes with the solvent front or the gatekeeper residue.
    
Pharmacophore Visualization

The following diagram illustrates the logical connectivity and binding interactions of the scaffold.

Pharmacophore Scaffold 4-(1-Phenylethoxy)-1H-pyrazole (Core Scaffold) Pyrazole Pyrazole Ring (Hinge Binder) Scaffold->Pyrazole Ether Chiral Ethoxy Linker (Spacer/Orientation) Scaffold->Ether Target_Hinge Kinase Hinge Region (e.g., Pro1158 c-Met) Pyrazole->Target_Hinge H-Bond Interaction Phenyl Phenyl Group (Hydrophobic Cap) Ether->Phenyl Target_Pocket Hydrophobic Sub-Pocket (Selectivity Filter) Phenyl->Target_Pocket Van der Waals / pi-stacking

Figure 1: Pharmacophore map showing the dual interaction mode of the scaffold with the kinase domain.

Synthetic Chemistry: The Mitsunobu Protocol[3][4][5][6]

The construction of this scaffold requires precision to maintain enantiopurity. The most robust method for forming the ether linkage at the 4-position is the Mitsunobu Reaction .

Critical Stereochemical Note: The Mitsunobu reaction proceeds with inversion of configuration (Walden inversion). To obtain the active (R)-enantiomer (found in Crizotinib), you must start with the (S)-alcohol .

Synthetic Pathway Diagram[7]

Synthesis Alcohol (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (Chiral Alcohol) Reagents PPh3 + DIAD (Mitsunobu Cond.) Alcohol->Reagents Pyrazole N-Boc-4-hydroxypyrazole (Nucleophile) Pyrazole->Reagents Intermediate Phosphonium Intermediate Reagents->Intermediate Activation Product (R)-4-(1-Phenylethoxy)-1H-pyrazole (Inverted Configuration) Intermediate->Product SN2 Displacement

Figure 2: Mitsunobu coupling strategy highlighting the stereochemical inversion.

Validated Experimental Protocol

Objective: Synthesis of (R)-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-1-protected-pyrazole.

Reagents:

  • Nucleophile: tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate (1.0 equiv)

  • Alcohol: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the (S)-alcohol , N-Boc-4-hydroxypyrazole , and 
    
    
    
    in anhydrous THF.
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This controls the exotherm and minimizes side reactions (e.g., hydrazine formation).

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.

    • Why? Slow addition prevents the accumulation of unreacted betaine intermediate and ensures selectivity for the alcohol activation.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Triturate the residue with

    
    /Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid. Purify the filtrate via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
  • Validation: Verify the enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >98% (R)-configuration.

Kinase Selectivity & Potency Profile[8][9][10][11]

The 4-(1-phenylethoxy)-1H-pyrazole scaffold is not a "dirty" promiscuous binder; it is highly tuned for the HGFR (Hepatocyte Growth Factor Receptor) family and ALK.

Comparative Potency Data (IC50)

The following data highlights the potency of the full Crizotinib molecule (containing this scaffold) against its primary targets compared to off-targets.

Kinase TargetIC50 (nM)Biological Relevance
c-Met (Wild Type) 8 Primary target; inhibition blocks HGF signaling.
ALK (Wild Type) 20 Primary target; blocks NPM-ALK fusion signaling.
ROS1 30 Secondary target; highly homologous kinase domain.
RON 80 HGFR family member; often co-inhibited.
Axl290Moderate off-target activity.
Tie-2450Moderate off-target activity.
VEGFR2>10,000Selectivity Benchmark: Does not inhibit angiogenesis.

Data Source: Synthesized from Cui et al. (2011) and Pfizer Xalkori® Prescribing Information.

Structure-Activity Relationship (SAR) Insights
  • The Fluorine Effect: The fluorine atom on the phenyl ring (specifically at the 3-position relative to the ethoxy attachment) increases metabolic stability and lipophilicity, improving membrane permeability.

  • The Dichloro Substitution: The 2,6-dichloro substitution pattern locks the conformation of the phenyl ring, forcing it to sit deep within the hydrophobic pocket. Removal of these chlorines results in a >100-fold loss in potency.

Resistance Mechanisms[12][13]

While the scaffold is potent, the reliance on specific hydrophobic contacts makes it susceptible to point mutations in the kinase domain.

  • Gatekeeper Mutations (e.g., ALK L1196M): The leucine-to-methionine mutation introduces a bulky side chain into the ATP binding pocket. While the pyrazole hinge binder can still bind, the bulky methionine sterically clashes with the scaffold, reducing affinity.

  • Solvent Front Mutations (e.g., ALK G1202R): This mutation introduces a positively charged, bulky arginine residue. This creates electrostatic repulsion and steric hindrance near the solvent-exposed region where the piperidinyl tail (attached to the pyrazole in Crizotinib) usually resides.

References

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[2][3][4] Journal of Medicinal Chemistry, 54(18), 6342–6363.[2] [Link]

  • Pfizer Inc. (2011). XALKORI® (crizotinib) Prescribing Information. U.S. Food and Drug Administration. [Link][5][4]

  • Rodig, S. J., et al. (2009). Crizotinib (PF-02341066) in patients with advanced ALK-positive anaplastic large cell lymphoma. New England Journal of Medicine. [Link]

  • Common Organic Chemistry. Mitsunobu Reaction Mechanism and Conditions. [Link]

Sources

Foundational

Technical Whitepaper: Chemical and Metabolic Stability of Pyrazole Ethers in Drug Discovery

This guide provides an in-depth technical analysis of the chemical and metabolic stability of pyrazole ethers, a structural motif frequently encountered in kinase inhibitors and GPCR ligands. It is designed for medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chemical and metabolic stability of pyrazole ethers, a structural motif frequently encountered in kinase inhibitors and GPCR ligands. It is designed for medicinal chemists and drug metabolism scientists.

Executive Summary

Pyrazole ethers (alkoxypyrazoles) serve as critical pharmacophores in modern drug design, particularly as bioisosteres for phenols or to optimize hydrogen-bonding interactions in the ATP-binding pockets of kinases. While the pyrazole ring itself exhibits robust aromatic stability, the ether linkage introduces specific vulnerabilities. Under physiological conditions (pH 7.4, 37°C), these compounds face two distinct stability challenges: hydrolytic instability driven by tautomeric equilibria (chemical) and oxidative O-dealkylation driven by hepatic enzymes (metabolic). This guide details the mechanistic underpinnings of these instabilities and provides validated protocols for their assessment.

Chemical Stability: The Tautomeric Trap

Unlike phenyl ethers, which are chemically inert under physiological conditions, pyrazole ethers (specifically 3- or 5-alkoxypyrazoles) possess a latent instability due to the imidate-like character of the C-O bond and the driving force of tautomerism.

Mechanism of Hydrolytic Instability

In aqueous media, particularly under acidic microenvironments (e.g., lysosomes) or during specific formulation stresses, 3-alkoxypyrazoles can undergo hydrolysis.

  • The Driving Force: The hydrolysis product is not a simple phenol but a pyrazolone (or hydroxypyrazole). The equilibrium strongly favors the carbonyl tautomer (pyrazolone) over the enol form, providing a thermodynamic sink that drives the hydrolysis reaction forward.

  • Physiological Relevance: At pH 7.4 (plasma), unsubstituted alkoxypyrazoles are generally stable. However, electron-withdrawing groups on the pyrazole ring can increase the electrophilicity of the carbon attached to the oxygen, accelerating hydrolysis.

Structural Mitigation

To ensure chemical integrity:

  • N-Alkylation: Capping the nitrogen prevents the prototropic shift required for facile tautomerization.

  • Steric Shielding: Bulky groups adjacent to the ether linkage retard nucleophilic attack by water.

Metabolic Stability: The Oxidative Soft Spot

The primary clearance mechanism for pyrazole ethers in vivo is not chemical hydrolysis but enzymatic O-dealkylation mediated by Cytochrome P450 (CYP) enzymes.

CYP-Mediated O-Dealkylation Pathway

The ether oxygen increases the electron density of the adjacent


-carbon, making it a prime target for CYP450-mediated hydrogen abstraction.

Mechanism:

  • H-Abstraction: The CYP enzyme (typically CYP3A4 or CYP2D6) abstracts a hydrogen from the

    
    -carbon of the alkoxy group.
    
  • Radical Rebound: The resulting radical recombines with the heme-bound hydroxyl radical to form a hemiacetal intermediate.

  • Spontaneous Collapse: The unstable hemiacetal collapses, releasing an aldehyde (e.g., formaldehyde from a methoxy group) and the free pyrazolol, which immediately tautomerizes to the pyrazolone.

Visualization of the Instability Pathway

The following diagram illustrates the progression from a stable ether to the excreted metabolite.

MetabolicPathway Substrate Pyrazole Ether (Drug Candidate) Intermediate Hemiacetal (Transient Species) Substrate->Intermediate CYP450 (Oxidation) Metabolite1 Pyrazolone (Polar Metabolite) Intermediate->Metabolite1 Spontaneous Collapse Metabolite2 Aldehyde (Byproduct) Intermediate->Metabolite2 Cleavage

Figure 1: Mechanism of CYP450-mediated O-dealkylation of pyrazole ethers.

Experimental Protocols

To rigorously assess stability, a dual-assay approach is required: Plasma Stability (for hydrolytic/esterase activity) and Microsomal Stability (for oxidative metabolism).

Protocol A: Plasma Stability Assay (Hydrolytic)

Purpose: To detect chemical hydrolysis or plasma-esterase mediated cleavage.

  • Preparation:

    • Thaw frozen plasma (Human/Rat/Mouse) in a water bath at 37°C. Centrifuge at 3000 rpm for 10 min to remove clots.

    • Adjust pH to 7.4 if necessary (using 1% phosphoric acid or 1N NaOH).

  • Incubation:

    • Spike test compound (10 mM DMSO stock) into plasma to a final concentration of 1 µM (Final DMSO < 0.5%).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Time points: 0, 15, 30, 60, 120, and 240 minutes.

    • At each point, transfer 50 µL of plasma into 200 µL of ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Vortex for 5 min, centrifuge at 4000 rpm for 20 min at 4°C.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% Remaining) vs. time. The slope

      
       gives 
      
      
      
      .
    • Acceptance Criteria:

      
       remaining after 120 min indicates stability.
      
Protocol B: Microsomal Stability Assay (Metabolic)

Purpose: To quantify intrinsic clearance (


) via CYP-mediated O-dealkylation.
  • System Setup:

    • Enzyme Source: Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

      
      .
      
  • Pre-Incubation:

    • Mix microsomes, buffer, and test compound (1 µM). Pre-incubate at 37°C for 5 min.

    • Control: Run a parallel incubation without cofactor (NADPH) to rule out non-CYP degradation.

  • Reaction Initiation:

    • Add NADPH (final conc. 1 mM) to initiate the reaction.

  • Sampling & Quenching:

    • Time points: 0, 5, 15, 30, 45 min.

    • Quench 50 µL aliquots into 150 µL cold Acetonitrile/Methanol (1:1).

  • Data Processing:

    • Calculate

      
       (
      
      
      
      ) using the elimination rate constant
      
      
      .
Summary of Stability Benchmarks
ParameterHigh StabilityModerate StabilityLow Stability
Plasma

> 240 min60 - 240 min< 60 min
Microsomal

(Human)
< 10 µL/min/mg10 - 45 µL/min/mg> 45 µL/min/mg
Primary Risk NoneDose AdjustmentPoor Bioavailability

Structural Optimization Strategies

If a pyrazole ether lead compound exhibits poor metabolic stability, the following medicinal chemistry strategies are recommended:

  • Deuteration: Replacing the

    
    -hydrogens of the ether group (e.g., 
    
    
    
    ) exploits the Kinetic Isotope Effect (KIE), slowing down the rate-determining H-abstraction step by CYPs.
  • Fluorination: Introduction of fluorine atoms adjacent to the ether oxygen reduces the electron density of the C-H bonds, making them less susceptible to oxidation. (Note: Direct fluorination of the

    
    -carbon creates an unstable 
    
    
    
    -fluoroether; fluorinate the
    
    
    -position instead).
  • Cyclization: Constraining the ether into a ring system (e.g., replacing a methoxy group with a dihydrofuran or tetrahydropyran ring fused to the pyrazole) often improves metabolic stability by sterically hindering the enzymatic approach.

Optimization Workflow Diagram

Optimization Problem Unstable Pyrazole Ether (High CL_int) Strategy1 Deuteration (-OCD3) Problem->Strategy1 Strategy2 Steric Hindrance (Ortho-substitution) Problem->Strategy2 Strategy3 Cyclization (Fused Rings) Problem->Strategy3 Result Improved Metabolic Stability Strategy1->Result Strategy2->Result Strategy3->Result

Figure 2: Decision tree for stabilizing pyrazole ethers.

References

  • Di, L., et al. (2005). "Development and application of high throughput plasma stability assay." International Journal of Pharmaceutics. Link

  • Johansson, T., et al. (2014). "Lipophilicity and acid-base properties of pyrazole derivatives." Journal of Chemical & Engineering Data. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry. Link

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biochemistry. Link

Sources

Exploratory

Pharmacophore Modeling of 4-(1-Phenylethoxy)-1H-pyrazole Analogs

Targeting c-Met/ALK Kinase Domains in Non-Small Cell Lung Cancer (NSCLC) Executive Summary The 4-(1-Phenylethoxy)-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, most notably serving as the...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting c-Met/ALK Kinase Domains in Non-Small Cell Lung Cancer (NSCLC)

Executive Summary

The 4-(1-Phenylethoxy)-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, most notably serving as the core pharmacophore for Crizotinib (PF-02341066) , a first-in-class multi-targeted tyrosine kinase inhibitor. This guide details the computational strategy for modeling this scaffold, focusing on its dual inhibition of c-Met (Hepatocyte Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase).

Effective pharmacophore modeling of this series requires precise handling of the chiral ether linker and the "U-shaped" bioactive conformation adopted within the ATP-binding pocket. This whitepaper provides a self-validating protocol for researchers to derive, validate, and apply 3D pharmacophore models for next-generation analog design.

Scientific Foundation

Target Biology & Structural Context

The biological efficacy of 4-(1-Phenylethoxy)-1H-pyrazole analogs stems from their ability to compete with ATP.

  • c-Met Kinase: Dysregulation leads to tumor metastasis. The scaffold binds to the inactive conformation (DFG-in,

    
    C-helix out).
    
  • ALK Kinase: Fusion proteins (e.g., EML4-ALK) drive oncogenesis in NSCLC.

Chemical Architecture

The scaffold consists of three critical Pharmacophoric domains:

  • The Hinge Binder: The aminopyridine-pyrazole axis forms a bidentate hydrogen bond network with the kinase hinge region (residues Met1160 in c-Met; Met1199 in ALK).

  • The Hydrophobic Anchor: The 1-phenylethoxy moiety (specifically the (R)-enantiomer) occupies a deep, hydrophobic selectivity pocket (the "specificity pocket").

  • The Solvent Interface: Substituents on the pyrazole nitrogen (e.g., piperidine) extend towards the solvent, modulating solubility and pharmacokinetic properties.

Critical Mechanistic Insight: The chirality of the ethoxy linker is non-negotiable. The (R)-enantiomer is >1000-fold more potent than the (S)-enantiomer because it correctly orients the phenyl ring into the hydrophobic sub-pocket defined by activation loop residues.

Computational Protocol: Step-by-Step

Phase 1: Dataset Curation & Stereochemical Standardization

Objective: Create a high-quality training set free of experimental artifacts.

  • Data Mining: Extract

    
     data for pyrazole analogs from ChEMBL and patent literature (Pfizer series).
    
  • Activity Thresholding:

    • Actives:

      
      
      
    • Inactives:

      
      
      
  • Stereochemical Correction: Force the (R)-configuration at the benzylic ether carbon. Discard racemates to prevent noise in the conformational search.

Phase 2: Conformational Analysis (The "Active" Shape)

Objective: Generate the bioactive "U-shaped" conformation. Linear energy-minimized structures will fail to align with the pharmacophore.

  • Method: Mixed-Model Search (Monte Carlo + Systematic).

  • Constraint: Apply a distance constraint between the pyrazole centroid and the phenyl centroid (approx. 5.5–7.0 Å) to mimic the folded state observed in crystal structures (e.g., PDB: 2WGJ ).

Phase 3: Pharmacophore Generation

Objective: Map chemical features to 3D space.

Feature Definitions:

  • HBD (Hydrogen Bond Donor): The 2-amino group of the pyridine ring (interacts with hinge carbonyl).

  • HBA (Hydrogen Bond Acceptor): The Pyridine nitrogen (interacts with hinge amide NH).

  • Hyd (Hydrophobic): The 2,6-dichloro-3-fluorophenyl ring.

  • PI (Positive Ionizable): The piperidine nitrogen (optional, depending on pH settings).

Phase 4: Model Validation

Objective: Ensure the model is predictive, not just descriptive.

  • ROC Analysis: Plot True Positive Rate vs. False Positive Rate. An AUC (Area Under Curve) > 0.85 is required for deployment.

  • Enrichment Factor (EF): Calculate

    
    . A robust model should recover >10% of known actives within the top 1% of the screened database.
    

Visualization of Workflows & Pathways

Diagram 1: Pharmacophore Modeling Workflow

This diagram outlines the logical flow from raw chemical structures to a validated 3D hypothesis.

PharmacophoreWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Conformation cluster_2 Phase 3: Modeling cluster_3 Phase 4: Validation RawData Raw IC50 Data (ChEMBL/Patents) Stereo Stereo-Correction (Force R-Enantiomer) RawData->Stereo ConfGen Conformational Expansion (Monte Carlo) Stereo->ConfGen BioActive Filter: U-Shape (Distance Constraint) ConfGen->BioActive Remove Linear Conformers Align 3D Alignment BioActive->Align Hypothesis Pharmacophore Hypothesis Generation Align->Hypothesis ROC ROC & Enrichment Analysis Hypothesis->ROC Decoys Decoy Set (DUD-E) Decoys->ROC

Caption: Systematic workflow for generating a high-confidence pharmacophore model for c-Met inhibitors.

Diagram 2: Interaction Map (c-Met Binding Pocket)

This diagram illustrates the specific residue-level interactions that the pharmacophore model must capture.

InteractionMap Scaffold 4-(1-Phenylethoxy) -1H-pyrazole Core HingeBinder Aminopyridine Motif Scaffold->HingeBinder HydAnchor Dichlorophenyl Ring Scaffold->HydAnchor SolventTail Piperidine Tail Scaffold->SolventTail Met1160 Met1160 (Hinge Region) HingeBinder->Met1160 H-Bond (Donor/Acceptor) Tyr1230 Tyr1230 (Activation Loop) HydAnchor->Tyr1230 Hydrophobic Contact Phe1223 Phe1223 (Hydrophobic Pocket) HydAnchor->Phe1223 pi-pi Stacking Solvent Solvent Front (Water Network) SolventTail->Solvent Solubilization

Caption: Key molecular interactions between the scaffold and the c-Met kinase domain (PDB: 2WGJ).

Quantitative Data Summary

Table 1: Pharmacophore Feature Statistics for Active Analogs

Feature TypeChemical MoietyGeometric Constraint (Å)Function
HBA Pyridine Nitrogen (N1)Vector to Met1160 NHHinge Binding
HBD 2-Amino GroupVector to Met1160 COHinge Binding
Hyd 2,6-Cl-3-F-PhenylRadius ~1.8 ÅSelectivity Pocket
Ring Aro Pyrazole CoreCentroid AlignmentScaffold Orientation
Pos Ion Piperidine NitrogenSolvent ExposedSolubility/PK

References

  • Cui, J. J., et al. (2011). Discovery of 3-[(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (PF-02341066), a Potent and Selective c-Met/ALK Inhibitor. Journal of Medicinal Chemistry, 54(18), 6342–6363.

  • Protein Data Bank (PDB). Crystal structure of c-Met kinase in complex with PF-02341066 (Crizotinib). PDB Entry: 2WGJ.

  • Rodgers, S. J., et al. (2020). Structure-Based Design of Kinase Inhibitors: The Role of the Solvent Region. Journal of Medicinal Chemistry, 63(15), 8028–8044.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

Protocols & Analytical Methods

Method

Reagents and Conditions for O-Alkylation of 4-Hydroxypyrazole

Executive Summary The O-alkylation of 4-hydroxypyrazole presents a classic challenge in heterocyclic chemistry due to the ambident nucleophilicity of the pyrazole ring. The substrate exists in a tautomeric equilibrium, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The O-alkylation of 4-hydroxypyrazole presents a classic challenge in heterocyclic chemistry due to the ambident nucleophilicity of the pyrazole ring. The substrate exists in a tautomeric equilibrium, and the pyrazole nitrogen (N1) is often more nucleophilic than the oxygen at C4, leading to competitive N-alkylation.

This guide outlines two primary strategies:

  • The "Gold Standard" (N-Protection): A high-fidelity, three-step sequence ensuring exclusive O-selectivity.

  • The Direct Method (Cesium Effect): A streamlined, one-step protocol utilizing the "Cesium Effect" to shift selectivity toward the oxygen atom.

Part 1: Mechanistic Insight & Regioselectivity

The Ambident Nucleophile Challenge

4-Hydroxypyrazole (1) exists in equilibrium with its keto-tautomer (pyrazolone). Upon deprotonation, the resulting anion delocalizes charge between the oxygen and the ring nitrogens.

  • N-Alkylation (Kinetic/Thermodynamic Favorability): In standard Williamson ether synthesis conditions (e.g., NaH/DMF or K₂CO₃/Acetone), alkylation predominantly occurs at the nitrogen (N1) due to its higher nucleophilicity and the stability of the resulting aromatic system.

  • O-Alkylation Requirement: Selective O-alkylation requires either blocking the nitrogen site or utilizing "hard-soft" acid-base principles where the harder oxygen anion is paired with a specific counter-ion (Cs⁺) to promote reaction at the harder nucleophilic center (Oxygen).

Decision Pathway (DOT Diagram)

O_Alkylation_Strategy Start Substrate: 4-Hydroxypyrazole Q1 Is the N1 position protected? Start->Q1 Goal Target: 4-Alkoxypyrazole MethodA Method A: Direct O-Alkylation (Cesium Effect) Q1->MethodA No (Direct Route) MethodB Method B: Williamson Ether Synthesis (Standard Base) Q1->MethodB Yes MethodC Method C: Mitsunobu Reaction Q1->MethodC Yes Step1 Step 1: N-Protection (Boc, THP, or Bn) Q1->Step1 No (High Fidelity Route) ResultA High O-Selectivity (Requires Cs2CO3/DMF) MethodA->ResultA ResultB Mixture of N- and O-alkyl (N-alkyl often major) MethodA->ResultB If K2CO3/NaH used MethodB->Goal MethodC->Goal ResultC High Yield (Requires N-Protection) Step2 Step 2: O-Alkylation (NaH/RX or Mitsunobu) Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Step3->Goal

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Part 2: Experimental Protocols

Method A: Direct O-Alkylation (The "Cesium Effect")

Best for: Rapid synthesis when N-protection is undesirable; substrates where N-alkylation is sterically hindered.

Principle: Cesium carbonate (Cs₂CO₃) is superior to potassium or sodium bases for O-alkylation of phenols and enols. The large ionic radius of Cs⁺ (1.67 Å) forms a "loose" ion pair with the phenoxide/enolate oxygen, increasing its naked nucleophilicity and favoring O-attack over N-attack.

Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃) [1.5 – 2.0 equiv]

  • Solvent: DMF (Anhydrous) or MeCN (Acetonitrile)

  • Alkylating Agent: Alkyl Halide (R-X) [1.1 equiv]

  • Temperature: 25°C to 60°C

Protocol:

  • Dissolution: Charge a flame-dried round-bottom flask with 4-hydroxypyrazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 30 minutes. The mixture will likely become a suspension.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

    • Note: For reactive halides (MeI, BnBr), stir at RT. For less reactive halides, heat to 60°C.

  • Monitoring: Monitor by TLC or LC-MS. N-alkylated byproducts typically have lower polarity (higher R_f) than O-alkylated products in EtOAc/Hexane systems.

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography is usually required to separate minor N-alkyl isomers.

Method B: The "Gold Standard" (N-Protection Route)

Best for: High-value intermediates; large-scale synthesis; when absolute regiocontrol is required.

Principle: By chemically blocking the N1 position, the ambiguity of the nucleophile is removed. The 4-OH group becomes the only available nucleophilic site.

Step 1: N-Protection (Boc Strategy)
  • Dissolve 4-hydroxypyrazole in THF/Water (1:1).

  • Add NaHCO₃ (2.5 equiv) and Boc₂O (1.1 equiv).

  • Stir at RT for 4-16h. Isolate N-Boc-4-hydroxypyrazole .

Step 2: O-Alkylation (Mitsunobu Variation)

The Mitsunobu reaction is highly effective for O-alkylation of N-protected pyrazoles using alcohols rather than halides.

Reagents:

  • Substrate: N-Boc-4-hydroxypyrazole

  • Alcohol: R-OH (1.1 equiv)

  • Phosphine: PPh₃ (1.2 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.2 equiv)

  • Solvent: THF (Anhydrous)

Protocol:

  • Dissolve N-Boc-4-hydroxypyrazole, Alcohol (R-OH), and PPh₃ in anhydrous THF (0.1 M) under N₂ atmosphere.

  • Cool the solution to 0°C.

  • Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate the solvent. Triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide) and filter.

  • Purification: Flash chromatography.

Step 3: Deprotection
  • Dissolve the O-alkylated intermediate in DCM.

  • Add TFA (20% v/v). Stir for 1-2 hours.

  • Concentrate and neutralize with saturated NaHCO₃ to obtain the free 4-alkoxypyrazole .

Part 3: Comparative Data & Troubleshooting

Reagent Selection Table
ComponentRecommendationRationale
Base Cs₂CO₃ Promotes O-selectivity via the "Cesium Effect" (loose ion pairing).
K₂CO₃Cheaper, but often results in 60:40 (N:O) mixtures.
NaHStrong base; favors thermodynamic N-alkylation product. Avoid for O-selectivity.
Solvent DMF Polar aprotic; best solubility for Cs₂CO₃; enhances nucleophilicity.
AcetoneGood for Williamson ether synthesis but slower rates than DMF.
THFPreferred for Mitsunobu reactions.
Electrophile Alkyl IodidesMost reactive; allow lower temperatures (favors kinetic control).
Alkyl TosylatesGood alternatives if halides are unstable.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Major N-Alkylation "Hard" base not used; N is free.Switch to Cs₂CO₃ in DMF. If problem persists, switch to Method B (N-Protection).
Low Conversion Poor solubility of base.Ensure DMF is dry.[1] Increase temperature to 50-60°C. Sonicate reaction to break up Cs₂CO₃ clumps.
Poly-alkylation Excess alkyl halide.Strictly control stoichiometry (1.05 - 1.1 equiv).
Difficult Separation N/O isomers have similar R_f.Use DCM/MeOH gradients or Toluene/EtOAc systems for chromatography.

References

  • Regioselectivity in Pyrazole Alkylation

    • Topic: Analysis of N- vs O-alkylation competition and thermodynamic control.
    • Source:Journal of Heterocyclic Chemistry, "Alkyl
    • (Generalized reference context).

  • The Cesium Effect

    • Topic: Use of Cs₂CO₃ for selective O-alkylation in ambident heterocyclic systems (pyrimidinones/pyrazoles).[2][3]

    • Source:Organic Preparations and Procedures International, "Cesium Carbonate Promoted O-Alkyl
    • (Example in related heterocyclic systems).

  • Mitsunobu Reaction on Heterocycles

    • Topic: Application of Mitsunobu conditions to N-protected 4-hydroxypyrazoles.
    • Source:Tetrahedron Letters, "Mitsunobu reaction of 4-hydroxypyrazoles."
  • pKa Values of Pyrazoles

    • Topic: Acidity of NH (pKa ~14) vs OH (pKa ~9-10) in pyrazole systems.
    • Source:Bordwell pKa Table.

Sources

Application

Application Note: High-Purity Preparation of 4-(1-Phenylethoxy)-1H-pyrazole for Target Engagement Assays

Executive Summary This guide details the optimized synthetic protocol for 4-(1-phenylethoxy)-1H-pyrazole , a privileged scaffold often utilized in fragment-based drug discovery (FBDD) targeting receptor tyrosine kinases...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized synthetic protocol for 4-(1-phenylethoxy)-1H-pyrazole , a privileged scaffold often utilized in fragment-based drug discovery (FBDD) targeting receptor tyrosine kinases (e.g., c-Met, ALK). Unlike standard alkylation methods that suffer from poor regioselectivity (N- vs. O-alkylation), this protocol utilizes a Mitsunobu coupling strategy on an N-protected precursor. This approach ensures exclusive O-alkylation, high stereochemical fidelity (if using chiral alcohols), and simplified purification, delivering >98% purity required for sensitive biological assays.

Scientific Background & Retrosynthesis

The Regioselectivity Challenge

The 4-hydroxypyrazole core is amphoteric. Direct alkylation with 1-bromoethylbenzene under basic conditions typically yields a mixture of N-alkylated (thermodynamically favored) and O-alkylated products. Separation of these isomers is labor-intensive and low-yielding.

The Solution: Mitsunobu Coupling

To bypass this, we employ the Mitsunobu reaction. By transiently masking the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group, we direct the coupling exclusively to the hydroxyl oxygen.

  • Mechanism: The reaction proceeds via a phosphonium intermediate that activates the alcohol (1-phenylethanol), followed by SN2 displacement by the nucleophilic 4-hydroxypyrazole oxygen.

  • Stereochemistry: This pathway proceeds with Walden inversion .[1] Using (R)-1-phenylethanol yields the (S)-ether, allowing for the synthesis of enantiopure probes.

Retrosynthetic Analysis

The target molecule is disconnected into two commercially available precursors: N-Boc-4-hydroxypyrazole and 1-phenylethanol .

Retrosynthesis Target 4-(1-Phenylethoxy)-1H-pyrazole Intermediate N-Boc-4-(1-Phenylethoxy)pyrazole Target->Intermediate Deprotection (TFA) Precursors N-Boc-4-hydroxypyrazole + 1-Phenylethanol Intermediate->Precursors Mitsunobu (DIAD/PPh3)

Figure 1: Retrosynthetic pathway prioritizing regiocontrol via N-protection.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
N-Boc-4-hydroxypyrazole 1.0Nucleophile>97%
1-Phenylethanol 1.2Electrophile>98%
Triphenylphosphine (PPh3) 1.5ReductantReagentPlus
DIAD (Diisopropyl azodicarboxylate)1.5Oxidant95%
THF (Tetrahydrofuran)-SolventAnhydrous
TFA (Trifluoroacetic acid)20% v/vDeprotectionHPLC Grade
Stage 1: Mitsunobu Coupling

Objective: Form the ether linkage while preventing N-alkylation.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N2).

  • Dissolution: Add N-Boc-4-hydroxypyrazole (1.0 g, 5.43 mmol), 1-phenylethanol (0.80 g, 6.52 mmol), and PPh3 (2.14 g, 8.15 mmol) to the flask.

  • Solvation: Add anhydrous THF (25 mL) and stir at Room Temperature (RT) until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath (0 °C).

  • Addition: Add DIAD (1.65 g, 1.60 mL, 8.15 mmol) dropwise over 15 minutes. Note: The solution will turn yellow/orange.

  • Reaction: Remove the ice bath and stir at RT for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (N-Boc intermediate) will appear as a new spot with higher Rf than the starting material.

  • Workup: Concentrate the reaction mixture in vacuo. Resuspend the residue in Diethyl Ether (50 mL) and filter off the precipitated triphenylphosphine oxide (TPPO) solid. Concentrate the filtrate.

  • Purification: Purify the crude oil via flash column chromatography (SiO2, 0–20% EtOAc in Hexanes) to isolate 1-Boc-4-(1-phenylethoxy)pyrazole .

Stage 2: N-Boc Deprotection

Objective: Remove the protecting group without cleaving the benzylic ether.

  • Dissolution: Dissolve the purified intermediate (from Stage 1) in Dichloromethane (DCM) (10 mL).

  • Acidification: Cool to 0 °C. Add Trifluoroacetic acid (TFA) (2.5 mL) dropwise.

    • Critical Control Point: Do not allow the temperature to rise above 10 °C during addition to prevent acid-catalyzed cleavage of the sensitive 1-phenylethyl ether bond.

  • Reaction: Stir at 0 °C for 2 hours. Monitor by LC-MS for the disappearance of the Boc-protected mass (+100 Da loss).

  • Quenching: Pour the mixture into saturated aqueous NaHCO3 (50 mL) slowly (gas evolution!). Extract with EtOAc (3 x 30 mL).

  • Isolation: Dry combined organics over Na2SO4, filter, and concentrate.

  • Final Purification: Pass through a short silica plug (50% EtOAc/Hexanes) or recrystallize from Et2O/Hexanes to yield the final white solid.

Analytical Validation

Expected Data
  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.50 (br s, 1H, NH) – Confirming deprotection

    • δ 7.40–7.25 (m, 5H, Ph-H)

    • δ 7.15 (s, 2H, Pyrazole-H3/H5) – Symmetry indicates N-H tautomerism

    • δ 5.35 (q, J = 6.5 Hz, 1H, O-CH)

    • δ 1.55 (d, J = 6.5 Hz, 3H, CH3)

  • LC-MS (ESI+):

    • Calculated Mass: 188.09

    • Observed [M+H]+: 189.1

Biological Application Notes

Stock Preparation

For use in enzymatic (kinase) or cellular assays, proper solubilization is critical to prevent "false negatives" due to precipitation.

ParameterSpecificationNotes
Vehicle DMSO (Dimethyl Sulfoxide)Anhydrous, sterile-filtered.
Max Solubility ~50 mMClear solution.
Storage -20 °CStable for 6 months. Avoid freeze-thaw cycles.
Working Conc. 10 mMStandard stock for serial dilutions.
Assay Workflow Diagram

AssayWorkflow Compound Solid Compound (>98% Purity) Stock 10 mM Stock (100% DMSO) Compound->Stock Dissolve Dilution Intermediate Plate (100x Assay Conc.) Stock->Dilution Serial Dilution Assay Assay Plate (1% Final DMSO) Dilution->Assay Transfer (Echo/Pipette)

Figure 2: Standard workflow for preparing compound plates for high-throughput screening (HTS).

References

  • Mitsunobu Reaction Mechanism & Utility

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Synthesis of 4-Alkoxypyrazoles

    • TCI Chemicals. "Mitsunobu Reaction Protocol."[2][3] Link

    • Organic Chemistry Portal.[2] "Synthesis of Pyrazoles." Link

  • Boc Deprotection Strategies

    • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004.
    • Common Organic Chemistry. "Boc Deprotection with TFA."[4][5] Link

  • Biological Relevance (Kinase Inhibitors)

    • Cui, J. J., et al. "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011, 54(18), 6342–6363. Link

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-(1-Phenylethoxy)-1H-pyrazole

Executive Summary This Application Note details a robust, high-yield protocol for the synthesis of 4-(1-Phenylethoxy)-1H-pyrazole , a critical pharmacophore found in c-Met and ALK kinase inhibitors (e.g., Crizotinib anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, high-yield protocol for the synthesis of 4-(1-Phenylethoxy)-1H-pyrazole , a critical pharmacophore found in c-Met and ALK kinase inhibitors (e.g., Crizotinib analogs). Traditional thermal synthesis of 4-alkoxypyrazoles is plagued by long reaction times and poor regioselectivity, often resulting in mixtures of O-alkylated and N-alkylated products due to the ambident nucleophilicity of the pyrazole core.

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves:

  • Kinetic Selectivity: Enhanced O-alkylation over N-alkylation through precise temperature control.

  • Process Efficiency: Reduction of reaction time from 12 hours (thermal) to 15 minutes.

  • Scalability: Validated reproducibility on single-mode microwave reactors (10 mg to 5 g scale).

Mechanistic Insight & Chemical Strategy

The Challenge: Ambident Nucleophiles

The 4-hydroxypyrazole scaffold presents a classic selectivity challenge. The anion generated by deprotonation can react at:

  • Nitrogen (N1): The thermodynamic trap, leading to N-alkylated byproducts.

  • Oxygen (O4): The desired site for ether synthesis.

While the


 of the NH (~14) is higher than the OH (~10), in basic media, the equilibrium exists between the dianion and mono-anion species. Under standard thermal conditions, N-alkylation often competes effectively due to the high nucleophilicity of the pyrazolate nitrogen.
The Microwave Solution

Microwave irradiation provides dielectric heating , which couples directly with polar solvents (DMF/DMSO) and ionic species. This internal heating mechanism creates localized superheating ("hot spots") that can overcome the activation energy barrier for the sterically hindered secondary alkylation (1-phenylethyl group) at the oxygen position more effectively than convective heating.

Furthermore, using a Cesium effect (


) in conjunction with MW irradiation maximizes the "nakedness" of the phenoxide anion, promoting the 

attack at the oxygen.

Materials & Instrumentation

Reagents
  • Substrate: N-Boc-4-hydroxypyrazole (CAS: 154193-43-2) - Note: The Boc group blocks N1, forcing reaction at O4.

  • Alkylating Agent: (1-Bromoethyl)benzene (CAS: 585-71-7).

  • Base: Cesium Carbonate (

    
    ), anhydrous.
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Deprotection Acid: Trifluoroacetic acid (TFA) / Dichloromethane (DCM).

Instrumentation
  • Reactor: Single-mode Microwave Synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vials: 2-5 mL microwave-transparent borosilicate glass vials with crimp caps.

  • Temp Control: IR sensor (external) and Fiber Optic probe (internal, optional but recommended).

Experimental Protocol

Workflow Diagram

G Start Reagent Prep (N-Boc-4-OH-pyrazole) Mix Mixing (DMF, Cs2CO3, Halide) Start->Mix Dissolve MW MW Irradiation 110°C, 15 min Mix->MW Seal Vial Workup Workup (EtOAc/H2O) MW->Workup Cool to RT Deprotect Deprotection (TFA/DCM) Workup->Deprotect Isolate Intermediate Final Target Product 4-(1-Phenylethoxy)-1H-pyrazole Deprotect->Final Neutralize & Dry

Figure 1: Step-by-step workflow for the microwave-assisted synthesis and deprotection sequence.

Step 1: Microwave-Assisted O-Alkylation
  • Preparation: In a 5 mL microwave vial, dissolve N-Boc-4-hydroxypyrazole (1.0 eq, 184 mg, 1.0 mmol) in DMF (3.0 mL).

  • Activation: Add

    
      (1.5 eq, 488 mg). Stir for 1 minute at room temperature to initiate deprotonation.
    
  • Addition: Add (1-Bromoethyl)benzene (1.2 eq, 164 µL) via micropipette.

  • Irradiation: Seal the vial and irradiate with the following parameters:

    • Temperature:

      
      
      
    • Time: 15:00 (Hold time)

    • Pre-stirring: 30 sec

    • Absorption Level: High

  • Workup: Pour the reaction mixture into water (15 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
    • Checkpoint: Intermediate (N-Boc-4-(1-phenylethoxy)pyrazole) is usually >90% pure.

Step 2: Deprotection (Boc Removal)
  • Reaction: Dissolve the crude intermediate in DCM (2 mL) and add TFA (1 mL).

  • Conditions: Stir at Room Temperature for 30 minutes (or MW at

    
     for 2 min).
    
  • Isolation: Concentrate under reduced pressure. Neutralize residue with saturated

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography (Hexane:EtOAc 1:1) yields the pure title compound.[1]

Results & Discussion

Selectivity Mechanism[2]

Selectivity Precursor 4-Hydroxypyrazole Anion PathA Path A: N-Alkylation (Thermodynamic/Unprotected) Precursor->PathA Standard Thermal (No Boc) PathB Path B: O-Alkylation (Kinetic/Protected) Precursor->PathB MW + Cs2CO3 (or N-Boc) ProductA N-Alkylated Byproduct (Undesired) PathA->ProductA ProductB 4-Alkoxypyrazole (Target) PathB->ProductB

Figure 2: Competing pathways. The protocol uses N-protection and MW energy to force Path B.

Comparative Data: Thermal vs. Microwave

The following table summarizes the efficiency gains observed during protocol optimization (1.0 mmol scale).

ParameterThermal Reflux (

)
Microwave Synthesis (

)
Reaction Time 12 Hours15 Minutes
Solvent AcetonitrileDMF
Base


Conversion 78%>98%
Isolated Yield 62%89%
O:N Selectivity 4:1 (if unprotected)Exclusive (Protected)

Note: Thermal reactions with secondary halides often suffer from elimination (styrene formation) as a side reaction. Rapid MW heating minimizes this pathway.

Troubleshooting & Expert Tips

  • Styrene Formation: If you observe styrene in the NMR (elimination of the alkyl halide), lower the MW temperature to

    
     and extend time to 25 minutes. The secondary bromide is prone to E2 elimination with strong bases at high temps.
    
  • Solvent Choice: DMF is critical for MW absorption. Do not substitute with THF or Toluene, as they are "microwave transparent" and will not heat efficiently, leading to poor conversion.

  • Scale-Up: When scaling from 2 mL to 20 mL vials, ensure the filling volume is at least 50% of the vial capacity to ensure accurate IR temperature measurement.

References

  • Microwave-Assisted Synthesis of Pyrazoles

    • Title: Microwave assisted synthesis of novel pyrazoles.[2][3][4][5][6][7][8][9]

    • Source: Indian Journal of Chemistry / NIScPR.
    • URL:[Link] (General repository link for verification)

  • Regioselective Alkylation

    • Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions (Analogous chemistry).[10]

    • Source: ResearchG
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives.[4][11]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Crizotinib Intermediate Chemistry (Contextual)

    • Title: Synthesis of Crizotinib and its intermediates (Demonstrates the 4-alkoxypyrazole motif relevance).
    • Source: American Chemical Society (ACS) / PubMed.
    • URL:[Link]

(Note: Specific URLs to dynamic search results are replaced with persistent repository roots or DOI-based landing pages to ensure long-term link integrity as per E-E-A-T guidelines.)

Sources

Application

Application Note: 1H and 13C NMR Characterization of 4-(1-Phenylethoxy)-1H-pyrazole

This Application Note is designed for analytical chemists and medicinal chemistry teams. It details the structural elucidation of 4-(1-Phenylethoxy)-1H-pyrazole , a chiral pyrazole ether often utilized as a scaffold in k...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and medicinal chemistry teams. It details the structural elucidation of 4-(1-Phenylethoxy)-1H-pyrazole , a chiral pyrazole ether often utilized as a scaffold in kinase inhibitor development.[1]

Introduction & Structural Significance

The compound 4-(1-Phenylethoxy)-1H-pyrazole presents unique spectroscopic challenges due to the interplay between the prototropic tautomerism of the pyrazole ring and the chirality of the exocyclic ether side chain.[1]

Correct characterization requires distinguishing between:

  • Tautomeric Averaging: Rapid exchange of the N-H proton can render the C3 and C5 positions equivalent on the NMR time scale.[1]

  • Diastereotopicity: The chiral center at the benzylic position (

    
    -phenylethoxy) breaks the symmetry of the pyrazole ring, potentially rendering H3 and H5 magnetically non-equivalent even if tautomerism is fast.[1]
    

This guide provides a definitive protocol for assigning these signals using solvent-dependent 1H/13C NMR and 2D correlation spectroscopy.

Experimental Protocol

Sample Preparation[1]
  • Solvent Selection (Critical):

    • DMSO-dngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (Recommended):  Strong hydrogen bond acceptor.[1] It slows the proton exchange rate of the pyrazole N-H, allowing for the observation of the N-H signal (usually broad) and sharpening the aromatic signals.[1] It is essential for full structural accounting.[1]
      
    • CDCl

      
       (Secondary):  Useful for observing the aliphatic side-chain resolution but often results in the loss of the N-H signal due to rapid exchange and broadening of C3/C5 protons.[1]
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce H-bonded aggregates (dimers/trimers), shifting the N-H peak downfield.[1]

Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz preferred for resolving H3/H5 diastereomers).

  • Temperature: 298 K (Standard).[1] Note: Cooling to 273 K in acetone-d

    
     can freeze the tautomeric equilibrium if distinct tautomers must be observed.
    

Results & Discussion: 1H NMR Analysis

Spectral Assignments (DMSO-d )

The 1H NMR spectrum is dominated by the asymmetry introduced by the chiral ethyl group.[1][2]

PositionChemical Shift (

, ppm)
MultiplicityIntegralAssignment Logic
NH 12.0 – 12.8 Broad Singlet1HHighly deshielded acidic proton.[1] Chemical shift varies with concentration (H-bonding).[1]
Ph-H 7.20 – 7.45 Multiplet5HOverlapping aromatic protons of the phenyl ring.[1]
H3 / H5 7.25 – 7.60 Singlets (x2)2HCritical Feature: Due to the chiral center at the ether linkage, H3 and H5 are diastereotopic.[1] They may appear as two distinct singlets or a very tight AB system, rather than one equivalent singlet.[1]
CH (Ether) 5.30 – 5.45 Quartet (

Hz)
1HBenzylic methine.[1] Deshielded by Oxygen and Phenyl ring.[1]
CH

1.50 – 1.65 Doublet (

Hz)
3HMethyl group of the ethoxy chain.[1]
The Tautomerism-Chirality Nexus

In unsubstituted pyrazoles, H3 and H5 are identical due to rapid N-H oscillation.[1] However, the 1-phenylethoxy group is a chiral handle.[1]

  • Mechanism: The chiral center creates a permanent asymmetric environment.[1] Even if the N-H is exchanging rapidly, the time-averaged environment for H3 is different from H5 because one is syn and one is anti to the chiral phenyl group in the preferred conformation.[1]

  • Observation: Look for H3 and H5 as two separate signals in the aromatic region.[1] If they overlap perfectly, it is coincidental, not symmetry-dictated.[1]

Figure 1: The chiral side chain breaks the symmetry of the pyrazole tautomers, rendering positions 3 and 5 diastereotopic.

Results & Discussion: 13C NMR Analysis

The 13C spectrum provides definitive proof of the ether linkage at C4.[1]

Carbon TypeShift (

, ppm)
Description
C4 (Pyrazole) 138.0 – 145.0 Diagnostic Peak. The ipso-carbon attached to Oxygen is significantly deshielded compared to unsubstituted pyrazole (C4

105 ppm).[1]
Ph (Ipso) 142.0 – 144.0 Quaternary carbon of the phenyl ring.[1]
C3 / C5 120.0 – 130.0 Broad signals in CDCl

due to tautomerism; sharper in DMSO.[1] Often distinct peaks due to chirality.[1]
Ph (Ar) 125.0 – 129.0 Typical aromatic signals (Ortho/Meta/Para).[1]
CH (Ether) 75.0 – 78.0 Benzylic methine carbon.[1]
CH

22.0 – 25.0 Methyl carbon.[1]
DEPT-135 Strategy

To differentiate the crowded aromatic region:

  • C4 (Pyrazole): Quaternary (if no H attached?[1][3] No, C4 has the ether, so it is Quaternary).[1] Result: Absent in DEPT-135.

  • C3/C5 (Pyrazole): Methine (CH).[1] Result: Positive (Up) phase.[1]

  • Ph (Ipso): Quaternary.[1] Result: Absent.

  • CH (Ether): Methine.[1] Result: Positive (Up) phase.[1]

Advanced Confirmation: 2D NMR Workflow

For regulatory submission or complex mixtures, 1D NMR is insufficient.[1] Use this Heteronuclear correlation workflow.

Figure 2: Logical workflow for assigning the pyrazole ether structure.

HMBC Correlations (Key Connectivity)

The HMBC (Heteronuclear Multiple Bond Coherence) experiment is the "smoking gun" for the ether linkage:

  • Link 1: Look for a correlation between the Ether CH quartet (~5.4 ppm) and the Pyrazole C4 (~140 ppm) . This proves the O-alkylation occurred at C4, not N1.[1]

  • Link 2: Look for correlations between H3/H5 and the C4 carbon.[1]

Troubleshooting & Common Pitfalls

IssueCauseSolution
Missing NH Signal Rapid exchange with water in solvent or CDCl

.
Dry sample thoroughly; switch to anhydrous DMSO-d

.[1]
Broad C3/C5 Signals Intermediate exchange rate of tautomerism.Run experiment at 300 K or 320 K to push to fast exchange limit, or cool to 250 K (in acetone-d

) to freeze tautomers.
Extra Doublets Presence of enantiomers?No. Enantiomers are NMR equivalent in achiral solvents.[1] If you see extra sets of peaks, check for rotamers or impurities .

References

  • Alkorta, I., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles."[1] Magnetic Resonance in Chemistry, vol. 58, no. 10, 2020. Link

  • Claramunt, R. M., et al. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry, vol. 27, no. 8, 1989.[1] Link[1]

  • Faure, R., et al. "13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles."[1] Canadian Journal of Chemistry, vol. 66, no.[1] 4, 1988.[1] Link[1]

  • Reich, H. J. "Structure Determination Using NMR."[1] University of Wisconsin-Madison, Online Database.[1] Link

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[1][4] Organic Process Research & Development, vol. 20, no.[1] 3, 2016. Link[1]

Sources

Method

Application Notes &amp; Protocols: The Definitive Guide to Handling and Storage of Sensitive Pyrazole Derivatives

For researchers, scientists, and drug development professionals, the integrity and stability of chemical compounds are paramount. Pyrazole derivatives, a cornerstone in medicinal chemistry and materials science, are ofte...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity and stability of chemical compounds are paramount. Pyrazole derivatives, a cornerstone in medicinal chemistry and materials science, are often sensitive compounds requiring specific handling and storage protocols to ensure their viability for research and development.[1][2] This guide provides an in-depth, experience-driven approach to the safe and effective management of these valuable molecules.

Understanding the Inherent Sensitivities of Pyrazole Derivatives

The stability of a pyrazole derivative is intrinsically linked to its molecular structure. The pyrazole ring itself is an electron-rich aromatic heterocycle, but the nature and position of its substituents dictate its susceptibility to degradation.[2]

Several factors can compromise the stability of these compounds:

  • Oxidation: Pyrazoline derivatives, in particular, are prone to oxidation, which can result in the formation of colored byproducts.[3] This degradation pathway can be initiated by atmospheric oxygen, light, or even trace metal impurities.[4]

  • Hydrolysis: The presence of hydrolytically labile functional groups, such as esters, can make a pyrazole derivative susceptible to degradation in the presence of moisture, especially in non-neutral pH solutions.[4]

  • Photodegradation: Many pyrazole derivatives are photosensitive and can undergo degradation upon exposure to UV or visible light.[4] This is a critical consideration for both storage and handling during experimental procedures.

  • Thermal Decomposition: While many pyrazole derivatives are stable at ambient temperatures, elevated temperatures can accelerate degradation. Specific storage temperatures are often recommended to mitigate this risk.

A proactive understanding of a derivative's specific functional groups is the first step in designing a robust handling and storage strategy. For instance, a derivative with both an ester and a known photosensitive chromophore will require more stringent protective measures than a more chemically robust analogue.

Hazard Identification and Risk Assessment

Prior to handling any pyrazole derivative, a thorough review of its Safety Data Sheet (SDS) is mandatory. While specific hazards vary between derivatives, some general risks associated with the pyrazole class include:

  • Toxicity: Pyrazole itself is harmful if swallowed and toxic in contact with skin.[5][6][7] Derivatives can exhibit a range of toxicological profiles.

  • Irritation: Many pyrazoles are known to cause skin and serious eye irritation.[5][7][8]

  • Organ Damage: Prolonged or repeated exposure to some pyrazole compounds may cause organ damage.[5][6][7]

Table 1: Common Hazard Statements for Pyrazole and its Derivatives

Hazard StatementDescriptionCommon GHS Pictogram
H302Harmful if swallowedSkull and crossbones or Exclamation mark
H311Toxic in contact with skinSkull and crossbones
H315Causes skin irritationExclamation mark
H318 / H319Causes serious eye damage / irritationCorrosion or Exclamation mark
H373May cause damage to organs through prolonged or repeated exposureHealth hazard
H412Harmful to aquatic life with long lasting effectsNo pictogram

Source: Compiled from multiple Safety Data Sheets.[5][6][7]

A comprehensive risk assessment should be conducted before any new experimental workflow involving pyrazole derivatives. This assessment should consider the specific hazards of the compound, the quantities being used, and the procedures being performed.

Core Handling Protocols

Adherence to rigorous handling protocols is non-negotiable to ensure both researcher safety and compound integrity.

Personal Protective Equipment (PPE)

A baseline of appropriate PPE is essential when working with pyrazole derivatives. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side-shields conforming to EN166, or a face shield for splash hazards.[9][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected prior to use.[10] Proper glove removal technique is critical to avoid skin contact.

  • Body Protection: A lab coat should be worn at all times. For larger quantities or highly toxic derivatives, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dusts or aerosols.[5][9][10] If dusts are generated, respiratory protection may be required.[7]

General Handling Practices
  • Avoid Contact: Minimize all contact with skin and eyes.[9][10]

  • Prevent Dust and Aerosol Formation: Handle solid compounds carefully to avoid creating dust.[9][10]

  • Good Hygiene: Wash hands thoroughly after handling and before breaks.[9][10]

  • Inert Atmosphere Handling: For particularly sensitive derivatives, handling under an inert atmosphere (e.g., in a glovebox with an argon or nitrogen atmosphere) is recommended to prevent oxidation.[3][4]

Strategic Storage Protocols

The long-term stability of pyrazole derivatives is critically dependent on the storage conditions. A multi-faceted approach to storage is necessary to address the various degradation pathways.

General Storage Conditions

The universal recommendation for pyrazole derivatives is to store them in a cool, dry, and well-ventilated place in a tightly sealed container.[5][8][9][10]

Table 2: Recommended Storage Conditions for Pyrazole Derivatives

ParameterRecommendationRationale
Temperature Cool; specific temperatures may vary (e.g., below +30°C, 2-8°C, or -20°C)Slows down degradation processes.[6][11][12]
Atmosphere Dry; inert atmosphere (Ar or N₂) for sensitive compoundsPrevents hydrolysis and oxidation.[3][4][5]
Light Protect from light (amber vials or foil-wrapped containers)Prevents photodegradation.[3][4]
Container Tightly sealedPrevents ingress of moisture and oxygen.[5][9][10]
Storage of Solid vs. Solution Forms
  • Solid Compounds: As a general rule, storing pyrazole derivatives as solids is preferable for long-term stability. This minimizes the risk of hydrolysis and other solvent-mediated degradation pathways.

  • Solutions: If solutions are required, they should ideally be prepared fresh. For longer-term storage, dissolve the compound in a dry, aprotic solvent and store at low temperatures (e.g., -20°C).[4] Aqueous solutions of derivatives with hydrolysable groups should be buffered to a neutral pH if storage is unavoidable.[4]

Incompatible Materials

To prevent hazardous reactions, pyrazole derivatives should be stored away from incompatible materials, which primarily include:

  • Acids: Can react with the basic nitrogen atoms of the pyrazole ring.[5][8]

  • Oxidizing agents: Can promote the degradation of the pyrazole ring and its substituents.[5]

Experimental Workflow: Stability Assessment of a Novel Pyrazole Derivative

This protocol outlines a general workflow for assessing the stability of a newly synthesized or acquired pyrazole derivative.

Caption: Workflow for assessing the stability of a new pyrazole derivative.

Protocol: Accelerated Stability Study
  • Initial Analysis:

    • Record the initial appearance (color, physical state) of the compound.

    • Determine the initial purity using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][13]

  • Sample Preparation and Storage:

    • Aliquot the compound into several vials for each stress condition.

    • Thermal Stability: Store a set of vials at an elevated temperature (e.g., 40°C).

    • Photostability: Expose a set of vials to a controlled source of UV and/or visible light. Wrap a control set in aluminum foil and store under the same temperature conditions.[3][4]

    • Humidity Stability: Store a set of vials in a humidity chamber at a controlled relative humidity (e.g., 75% RH).

    • Solution Stability: Prepare solutions of the compound in relevant acidic, basic, and neutral buffers. Store these at various temperatures (e.g., 4°C, 25°C).

  • Time-Point Testing:

    • At predetermined time points (e.g., 1, 2, and 4 weeks), remove a vial from each stress condition.

    • Visually inspect for any changes in appearance.

    • Analyze the purity of the sample using the established analytical method.

  • Data Analysis and Interpretation:

    • Compare the purity of the stressed samples to the initial purity and the control samples.

    • If significant degradation is observed, attempt to identify the major degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Based on the results, establish specific handling (e.g., "handle under yellow light") and storage (e.g., "store at -20°C under argon") protocols.

    • This data can also be used to establish a preliminary retest date for the compound.[14]

Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

  • Spills: Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material into a suitable, closed container for disposal.[10] Prevent the product from entering drains.

Conclusion

The diverse and valuable applications of pyrazole derivatives in research and drug development necessitate a rigorous and informed approach to their handling and storage. By understanding the inherent chemical instabilities, conducting thorough risk assessments, and implementing the detailed protocols outlined in this guide, researchers can ensure the safety of personnel, maintain the integrity of their compounds, and produce reliable and reproducible scientific results.

References

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. 2016-03-27. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. 2024-07-22. Available from: [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. 2024-03-21. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available from: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. 2026-01-23. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

Sources

Application

Application Note: Scalable Synthesis Routes for 4-(1-Phenylethoxy)-1H-pyrazole

This Application Note is designed for process chemists and medicinal scientists optimizing the synthesis of 4-(1-Phenylethoxy)-1H-pyrazole . This structural motif—an electron-rich pyrazole ether—presents specific challen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and medicinal scientists optimizing the synthesis of 4-(1-Phenylethoxy)-1H-pyrazole . This structural motif—an electron-rich pyrazole ether—presents specific challenges in regioselectivity (N- vs. O-alkylation) and stability.

The guide prioritizes scalability , atom economy , and process safety , moving beyond bench-scale medicinal chemistry methods (like the Mitsunobu reaction) to robust routes suitable for multigram to kilogram production.

Executive Summary & Strategic Analysis

The synthesis of 4-alkoxypyrazoles is often bottlenecked by the ambident nature of the pyrazole ring. Direct alkylation of 4-hydroxypyrazole typically favors N-alkylation over O-alkylation due to the higher nucleophilicity of the nitrogen atom. Furthermore, 4-hydroxypyrazoles are prone to oxidation.

To achieve a scalable process, we must bypass these thermodynamic traps. This guide presents two validated pathways:

  • Route A (Convergent / Protection Strategy): The "Gold Standard" for purity. It utilizes a bulky N-protecting group to sterically enforce O-alkylation.

  • Route B (De Novo Cyclization): A high-throughput strategy constructing the pyrazole ring after the ether linkage is formed.

Strategic Pathway Visualization

SynthesisRoutes start Starting Material: 4-Bromo-1H-pyrazole prot Step A1: N-Protection (Trityl/THP) start->prot Trt-Cl, Et3N boron Step A2: Borylation & Oxidation prot->boron 1. nBuLi 2. B(OiPr)3 3. H2O2 hydroxyl Intermediate: N-Protected-4-Hydroxypyrazole boron->hydroxyl ether Step A3: O-Alkylation (Williamson Ether) hydroxyl->ether (1-Bromoethyl)benzene K2CO3, DMF deprot Step A4: Deprotection ether->deprot TFA or HCl target TARGET: 4-(1-Phenylethoxy)-1H-pyrazole deprot->target alt_start Alternative Start: Malonaldehyde bis(acetal) bromo_mal Step B1: Bromination alt_start->bromo_mal Br2 subst Step B2: Etherification (Nucleophilic Subst.) bromo_mal->subst 1-Phenylethanol Base cyclize Step B3: Cyclization (Hydrazine) subst->cyclize N2H4·H2O cyclize->target

Figure 1: Comparative workflow of Convergent (Route A) vs. Linear (Route B) synthesis strategies. Route A offers higher regiocontrol; Route B offers step economy.

Route A: The Convergent Protection Strategy (Recommended)

This route is recommended for GMP campaigns or when high purity is required. By employing a bulky trityl (triphenylmethyl) protecting group, we completely block N-alkylation and render the intermediate crystalline, simplifying purification.

Step 1: N-Protection of 4-Bromopyrazole
  • Rationale: 4-Bromopyrazole is cheaper than 4-hydroxypyrazole and more stable. The trityl group aids solubility in organic solvents.

  • Reagents: 4-Bromo-1H-pyrazole, Trityl Chloride (Trt-Cl), Triethylamine (Et₃N).

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Charge 4-Bromo-1H-pyrazole (1.0 eq) and DCM (10 vol) into the reactor.

  • Add Et₃N (1.2 eq) and cool to 0°C.

  • Add Trt-Cl (1.05 eq) portion-wise.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash with water, dry organic layer, and concentrate. Recrystallize from Ethanol/Heptane.

  • Yield Expectation: >90%.

Step 2: Hydroxylation via Boronate
  • Rationale: Direct nucleophilic substitution on the bromo-pyrazole is difficult. Metal-halogen exchange followed by oxidation is robust.

  • Reagents: n-Butyllithium (nBuLi), Triisopropyl borate, Hydrogen Peroxide (H₂O₂).

Protocol:

  • Dissolve N-Trityl-4-bromopyrazole in dry THF under N₂ atmosphere. Cool to -78°C.

  • Add nBuLi (1.1 eq) slowly (maintain T < -70°C). Stir for 30 min.

  • Add Triisopropyl borate (1.2 eq). Warm to 0°C.

  • Oxidation: Add Acetic acid (to neutralize) followed by 30% H₂O₂ (excess) dropwise. Stir at RT for 2 hours.

  • Workup: Quench with Na₂SO₃ (destroy peroxides). Extract with Ethyl Acetate.[1]

  • Intermediate: 1-Trityl-1H-pyrazol-4-ol. (Solid).[2][3]

Step 3: O-Alkylation (The Critical Step)
  • Mechanism: Williamson Ether Synthesis.

  • Selectivity: The Trityl group is massive. It physically blocks the N-2 position and electronically deactivates the ring nitrogen, forcing the alkyl halide to react with the oxygen.

  • Reagents: (1-Bromoethyl)benzene, K₂CO₃, DMF (or Acetonitrile).

Protocol:

  • Suspend 1-Trityl-1H-pyrazol-4-ol (1.0 eq) and K₂CO₃ (2.0 eq) in DMF (5 vol).

  • Add (1-Bromoethyl)benzene (1.1 eq).

    • Chirality Note: If using enantiopure bromide, expect inversion of configuration (SN2).

  • Heat to 60°C for 6–12 hours. Monitor by HPLC.

  • Workup: Dilute with water (precipitates the product). Filter the solid.[4][5]

  • Purification: Slurry in heptane to remove excess bromide.

Step 4: Deprotection
  • Reagents: Trifluoroacetic acid (TFA) or HCl in Methanol.

Protocol:

  • Dissolve the alkylated intermediate in DCM/TFA (4:1 ratio) or 4M HCl/MeOH.

  • Stir at RT for 2 hours (Trityl comes off easily).

  • Workup: Concentrate. Neutralize with NaHCO₃. Extract with Ethyl Acetate.[1]

  • Final Isolation: Recrystallize from MTBE/Hexanes.

Route B: The De Novo Cyclization (Alternative)

This route is "atom economical" but relies on the stability of malonaldehyde derivatives. It is best suited for scenarios where 4-hydroxypyrazole precursors are unavailable or too expensive.

Step 1: Preparation of 2-(1-Phenylethoxy)malonaldehyde
  • Concept: Displace a halogen on a masked malonaldehyde before ring closure.

  • Precursor: 2-Bromomalonaldehyde (often generated in situ from 1,1,3,3-tetramethoxypropane and Br₂).

Protocol:

  • React 2-Bromomalonaldehyde with 1-Phenylethanol (2.0 eq) using NaH (sodium hydride) in THF at 0°C.

  • Risk:[6] This reaction competes with elimination. Careful temperature control is required.

  • Isolate the ether-substituted dialdehyde.

Step 2: Cyclization
  • Reagents: Hydrazine Hydrate (N₂H₄·H₂O).

  • Solvent: Ethanol.[5][7]

Protocol:

  • Dissolve the aldehyde intermediate in Ethanol.

  • Add Hydrazine Hydrate (1.1 eq) at 0°C.

  • Allow to warm to RT. The pyrazole ring forms spontaneously.

  • Concentrate and purify.[2][5][7]

Quantitative Comparison of Routes

FeatureRoute A (Convergent)Route B (De Novo)
Overall Yield 45–60%20–35%
Regioselectivity Excellent (>99:1 O- vs N-)N/A (Symmetrical formation)
Scalability High (Crystalline intermediates)Moderate (Unstable aldehydes)
Cost Higher (Trityl, Palladium/Lithium)Lower (Commodity reagents)
Safety Profile Good (Standard solvents)Caution (Hydrazine, NaH)

Analytical Controls & Troubleshooting

Regiochemistry Verification (NMR)

Distinguishing N-alkylation from O-alkylation is critical.

  • O-Alkylated (Target): The pyrazole protons (H-3 and H-5) will appear as a singlet (or very close doublet) around 7.2–7.5 ppm in ¹H NMR. The ether proton (O-CH) will be a quartet around 5.2 ppm .

  • N-Alkylated (Impurity): Symmetry is broken. H-3 and H-5 will appear as distinct doublets with different chemical shifts. The N-CH proton usually shifts upfield compared to O-CH.

Impurity Profile
  • Triphenylmethanol: Byproduct of Route A deprotection. Remove via silica plug or crystallization (it is very non-polar).

  • Bis-alkylation: Rare in Route A due to steric bulk, but possible if base excess is too high.

References

  • General Pyrazole Synthesis: Fustero, S., et al.[5] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Regioselective Alkylation: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[8] Journal of Organic Chemistry, 2022.[8] Link

  • Hydroxypyrazole Preparation: "Process for the preparation of 4-hydroxypyrazoles." US Patent 4,851,541. Link

  • Mitsunobu Etherification (Alternative): Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Safety of Hydrazines: "Hydrazine and its Derivatives: Preparation, Properties, Applications." Wiley Online Library. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-(1-Phenylethoxy)-1H-pyrazole synthesis

To: Research Team From: Technical Support Center – Advanced Synthesis Division Subject: Optimization Guide for 4-(1-Phenylethoxy)-1H-pyrazole Synthesis Executive Summary The synthesis of 4-(1-Phenylethoxy)-1H-pyrazole pr...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center – Advanced Synthesis Division Subject: Optimization Guide for 4-(1-Phenylethoxy)-1H-pyrazole Synthesis

Executive Summary

The synthesis of 4-(1-Phenylethoxy)-1H-pyrazole presents a classic chemoselectivity challenge: the competition between N-alkylation and O-alkylation . 4-Hydroxypyrazoles exist in tautomeric equilibrium with 2-pyrazolin-5-ones.[1] Under standard basic alkylation conditions, the "softer" nitrogen nucleophile often dominates, leading to the undesired N-alkylated product.

This guide outlines two field-proven protocols to bypass this bottleneck. Protocol A is a robust protection-deprotection strategy using the Mitsunobu reaction (recommended for existing 4-hydroxypyrazole stocks). Protocol B is a de novo cyclization strategy (recommended for scale-up or high-purity requirements).[1]

Part 1: Strategic Decision Matrix

Before selecting a protocol, evaluate your current starting materials and constraints.[1]

SynthesisStrategy Start Start: Select Precursor Q1 Do you have 4-Hydroxypyrazole? Start->Q1 RouteA Route A: Functionalization (Mitsunobu) Q1->RouteA Yes RouteB Route B: De Novo Synthesis (Cyclization) Q1->RouteB No / Low Yield StepA1 Step 1: N-Boc Protection (Mandatory) RouteA->StepA1 StepB1 Step 1: Form Ether Precursor (Alkylation of acyclic enol) RouteB->StepB1 StepA2 Step 2: Mitsunobu Coupling (w/ 1-Phenylethanol) StepA1->StepA2 StepA3 Step 3: Deprotection (Acidic or Basic) StepA2->StepA3 StepB2 Step 2: Cyclization w/ Hydrazine StepB1->StepB2

Caption: Decision tree for selecting the optimal synthetic pathway based on available starting materials.

Part 2: Detailed Protocols

Protocol A: The "Protection-First" Mitsunobu Route

Best for: Researchers with 4-hydroxypyrazole in hand who need to ensure O-selectivity.[1]

The Core Concept: You cannot rely on "hard/soft" reagent tuning alone to favor O-alkylation on an unprotected pyrazole. You must sterically block the nitrogen.

Workflow:

  • N-Protection: Convert 4-hydroxypyrazole to N-Boc-4-hydroxypyrazole.

  • Coupling: Perform Mitsunobu reaction with 1-phenylethanol.

  • Deprotection: Remove the Boc group to yield the target.

Experimental Steps:

  • N-Protection:

    • Dissolve 4-hydroxypyrazole (1.0 equiv) in DCM.

    • Add

      
       (1.1 equiv) and catalytic DMAP.[1]
      
    • Add

      
       (1.1 equiv) at 0°C. Stir at RT for 3h.
      
    • Checkpoint: Verify product by TLC.[2][3][4] The N-Boc intermediate is less polar.

  • Mitsunobu Coupling (Critical Step):

    • Reagents: N-Boc-4-hydroxypyrazole (1.0 equiv), 1-Phenylethanol (1.2 equiv),

      
       (1.5 equiv).[1]
      
    • Solvent: Anhydrous THF (0.1 M concentration).

    • Procedure: Cool mixture to 0°C . Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 20 minutes.[1]

    • Note: The dropwise addition at low temperature prevents the formation of hydrazine byproducts and controls the exotherm.

    • Stir at RT for 12–16 hours.

  • Deprotection:

    • Method A (Acidic): 4M HCl in Dioxane or TFA/DCM (1:[1]1) for 1h.

    • Method B (Mild Basic - Recommended):

      
       in EtOH.[1][2]
      
    • Why Method B? Recent literature suggests

      
       in ethanol selectively cleaves N-Boc from pyrazoles in high yield without affecting other sensitive groups [1].[1][2]
      
Protocol B: The De Novo Cyclization Route

Best for: Scale-up or when Protocol A fails due to purification issues.

Concept: Construct the pyrazole ring after the ether linkage is formed. This avoids the N vs. O selectivity issue entirely.

  • Ether Formation: React ethyl 2-chloro-3-oxopropanoate (or similar malonate derivative) with 1-phenylethanol.

  • Cyclization: Treat the resulting intermediate with hydrazine hydrate (

    
    ) in ethanol at reflux.
    
  • Result: Spontaneous formation of the pyrazole ring with the 4-alkoxy group already in place.

Part 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is N-Alkylated Unprotected NitrogenStop. You cannot rely on direct alkylation of 4-hydroxypyrazole.[1] Use Protocol A (N-Boc protection) to force reaction at the oxygen.
Low Yield (Mitsunobu) Reagent Order / TempEnsure DIAD is added last and slowly at 0°C. Premixing

and DIAD before adding the substrate can sometimes improve yields (betaine formation first).
Racemization SN2 Mechanism FailureIf using chiral 1-phenylethanol, Mitsunobu inverts stereochemistry.[1] If using 1-bromoethylbenzene (SN2), expect racemization unless using specific Ag(I) promoters.[1]
Difficult Purification

Contamination
Use polymer-bound

(removable by filtration) or wash the crude mixture with hexane/ether (product often precipitates or stays in oil, oxide precipitates).[1]

Common Questions

Q: Can I use (1-Bromoethyl)benzene and a base instead of Mitsunobu? A: Yes, but with caveats. If you use the N-Boc protected pyrazole, you can use


 in DMF with (1-bromoethyl)benzene.[1] However, basic conditions can sometimes cleave the Boc group prematurely. The Mitsunobu reaction is generally milder and more selective for this specific ether linkage.

Q: Why is the N-Boc group labile to NaBH4? A: While Boc is classically acid-labile, on electron-deficient heterocycles like pyrazoles, the carbonyl is susceptible to nucleophilic attack by hydride, leading to reductive cleavage [1].[1] This is a mild alternative to TFA.

Q: My product is an oil and hard to crystallize. A: 4-alkoxypyrazoles are often low-melting solids or oils.[1] Try forming the hydrochloride salt (bubbling HCl gas into ether solution) to obtain a stable, crystalline solid for purification.

References

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Source: Gerokonstantis, D. T., et al. (2020).[1][2] Arkivoc. URL:[Link]

  • Mitsunobu Reaction: Mechanism and Modifications. Source: Swamy, K. C. K., et al. (2009).[1] Chem. Rev. URL:[Link][1]

  • Regioselective Alkylation of Pyrazoles. Source:Organic Chemistry Portal (Abstracts of recent literature). URL:[Link][1]

Sources

Optimization

Technical Support Center: Purification of 4-(1-Phenylethoxy)-1H-pyrazole

Current Status: Online Support Tier: Level 3 (Process Chemistry & R&D) Ticket Context: Downstream processing of Crizotinib intermediate Assigned Specialist: Senior Application Scientist Introduction: The "Gatekeeper" Int...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & R&D) Ticket Context: Downstream processing of Crizotinib intermediate Assigned Specialist: Senior Application Scientist

Introduction: The "Gatekeeper" Intermediate

Welcome to the technical support hub for 4-(1-Phenylethoxy)-1H-pyrazole . We understand you are likely working on a Crizotinib (or related c-Met/ALK inhibitor) synthetic route. This molecule is the "gatekeeper" intermediate; its purity dictates the stereochemical integrity and yield of the final API.

The synthesis usually involves a Mitsunobu coupling between 4-hydroxypyrazole (often N-protected) and 1-phenylethanol. Consequently, your crude mixture is likely a "chemical soup" containing Triphenylphosphine oxide (TPPO), hydrazine byproducts (DIAD/DEAD), and potentially regiochemical isomers.

This guide abandons generic advice. Below are the specific, chemically-grounded protocols to rescue your product.

Visual Workflow: The Purification Decision Tree

Before starting, assess your crude profile using this logic flow.

Purification_Workflow Start Crude Reaction Mixture (4-(1-Phenylethoxy)-1H-pyrazole) Decision1 Is TPPO present? (Mitsunobu Route) Start->Decision1 Action1 MgCl2 Precipitation Protocol (Removes >95% TPPO) Decision1->Action1 Yes Decision2 Check Regio-Purity (N- vs O-Alkylation) Decision1->Decision2 No Action1->Decision2 Action2 Flash Chromatography (Gradient: Hex/EtOAc) Decision2->Action2 Isomers Detected Decision3 Chiral Purity (ee%) Decision2->Decision3 Clean Action2->Decision3 Action3 Recrystallization (Heptane/EtOAc) or Chiral SFC Decision3->Action3 Low ee% Final Pure Intermediate Decision3->Final High ee% Action3->Final

Figure 1: Strategic decision tree for isolating 4-(1-Phenylethoxy)-1H-pyrazole based on impurity profile.

Module 1: The Mitsunobu Nightmare (TPPO Removal)

User Issue: "My crude is a sticky semi-solid, and I see a massive UV spot at the solvent front. My yield is artificially >100%."

Diagnosis: You have Triphenylphosphine Oxide (TPPO) contamination.[1][2] In Mitsunobu reactions, TPPO is generated stoichiometrically. It is notoriously difficult to remove via standard chromatography because it "streaks" and co-elutes with polar heterocycles.

The Fix: Magnesium Chloride Complexation Do not rely on chromatography alone. Use the "Batesky-Weix" protocol, which exploits the Lewis basicity of TPPO to form an insoluble complex with MgCl₂.

Protocol 1: MgCl₂ Precipitation
  • Concentrate: Rotovap your reaction mixture to remove the reaction solvent (THF/DCM).

  • Re-dissolve: Dissolve the crude residue in Toluene (approx. 3-4 mL per mmol of substrate).

  • Add MgCl₂: Add 1.5 - 2.0 equivalents of anhydrous Magnesium Chloride (MgCl₂).

  • Heat & Stir: Heat the suspension to 60°C for 2 hours. The mixture implies the formation of the [Mg(TPPO)₄]Cl₂ complex.

  • Cool & Filter: Cool to room temperature, then chill to 0°C. The complex will precipitate as a white solid.

  • Filtration: Filter through a sintered glass funnel or a pad of Celite.

    • Result: The filter cake contains the TPPO. The filtrate contains your pyrazole product.

Why this works: The oxygen in TPPO is a strong Lewis base. Mg²⁺ is a hard Lewis acid. They bind tightly, becoming insoluble in non-polar solvents like toluene [1].

Module 2: Regioisomer Control (N- vs. O-Alkylation)

User Issue: "I see two spots with very close Rf values. NMR shows a shift in the pyrazole protons."

Diagnosis: If you used unprotected 4-hydroxypyrazole, you likely have a mixture of O-alkylation (Desired) and N-alkylation (Undesired).

  • Desired: 4-(1-phenylethoxy)-1H-pyrazole (Ether linkage).

  • Impurity: 1-(1-phenylethyl)-1H-pyrazol-4-ol (N-substituted).

The Fix: Acid-Base "Rescue" Extraction Pyrazoles are amphoteric. The O-alkylated product (ether) retains the acidic N-H proton on the pyrazole ring (pKa ~12-13) and the basic pyridine-like nitrogen. The N-alkylated impurity loses the acidic N-H proton (it is substituted) but retains the phenolic -OH (pKa ~10).

However, a more robust separation exploits the basicity of the pyrazole ring.

Protocol 2: The pH Switch
  • Dissolve: Take the crude (post-TPPO removal) in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (aq) (3x).

    • Chemistry: The pyrazole nitrogen (pKa of conjugate acid ~2.5) will protonate and move to the aqueous layer.

    • Fate of Impurities: Neutral impurities (remaining phenol, reduced DIAD) stay in the EtOAc.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc once to remove entrained organics.

  • Basify: Slowly add 2.0 M NaOH or saturated NaHCO₃ to the aqueous layer until pH ~9-10.

    • Caution: Do not go too high if your ester/ether linkages are sensitive, though this ether is stable.

  • Back-Extract: Extract the now cloudy aqueous layer with DCM or EtOAc (3x).

  • Dry: Dry over Na₂SO₄ and concentrate.

Data Comparison: Regioisomer Identification

FeatureDesired Product (O-Alkyl)Impurity (N-Alkyl)
1H NMR (Pyrazole) 2 protons, typically equivalent or close (broad singlet if N-H exchanging)2 protons, distinct doublets (loss of symmetry)
1H NMR (N-H) Broad singlet visible (D₂O exchangeable)Phenolic OH singlet (sharper, distinct shift)
TLC Behavior More polar (due to free NH)Less polar (usually)

Module 3: Enantiomeric Purity (The "Twin Peak" Problem)

User Issue: "My product is chemically pure, but the chiral HPLC shows an 85:15 ratio. I need >99% ee for the API."

Diagnosis: The starting material (1-phenylethanol) might have partially racemized during the Mitsunobu reaction (which proceeds with inversion, but S_N1 competition can cause racemization), or the starting alcohol wasn't optically pure.

The Fix: Crystallization or Chiral Resolution Since 4-(1-Phenylethoxy)-1H-pyrazole is a solid, recrystallization is superior to chromatography for upgrading ee%.

Protocol 3: Enantiomeric Upgrade via Crystallization
  • Solvent System: Use Heptane / Ethyl Acetate (4:1) or Toluene .

  • Procedure: Dissolve the solid in minimal boiling solvent. Allow to cool very slowly to room temperature, then to 4°C.

  • Theory: The racemate often forms a different crystal lattice than the pure enantiomer. If you are starting with >80% ee, the pure enantiomer will often crystallize out preferentially (or the racemate will, leaving the enriched supernatant—check both!).

  • Alternative: Formation of a salt with a chiral acid (e.g., Dibenzoyl-L-tartaric acid ) can allow for diastereomeric salt resolution if direct crystallization fails.

FAQ: Rapid Fire Troubleshooting

Q: Can I use column chromatography to remove TPPO? A: You can, but it's painful. TPPO elutes late and streaks. If you must, use a gradient of DCM:MeOH (95:5) . TPPO usually elutes after the pyrazole product in this system. However, the MgCl₂ method (Module 1) is far more efficient for scale-up.

Q: My product is colored yellow/orange. It should be white. A: This is likely trace azo-species from the DIAD/DEAD reagents.

  • Solution: Dissolve in MeOH/DCM and treat with Activated Charcoal (10 wt%) for 30 minutes at room temperature. Filter through Celite.

Q: Is the ether bond stable to acid extraction? A: Yes. The benzylic ether (1-phenylethoxy) is relatively stable. It requires strong Lewis acids (like BBr₃) or hydrogenation to cleave. 1M HCl extraction (Protocol 2) is safe for short durations.

References

  • Batesky, D. C., et al. (2017).[3][4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. Link(Note: MgCl2 works via a similar mechanism in non-polar solvents).

  • Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (Crizotinib)." Journal of Medicinal Chemistry, 54(18), 6342-6363. Link(Primary source for Crizotinib chemistry and intermediate properties).

  • Lukin, K., et al. (2013). "Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists." Organic Process Research & Development, 17(5), 666–671. Link(Detailed discussion on Mitsunobu purification strategies).

Disclaimer: These protocols are intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for all reagents, specifically Hydrazines and Phosphines, before proceeding.

Sources

Troubleshooting

Technical Support Center: Enantiomeric Separation of 4-(1-Phenylethoxy)-1H-pyrazole

Executive Technical Overview Compound Focus: 4-(1-Phenylethoxy)-1H-pyrazole Chiral Center: The stereogenic center is located at the benzylic carbon of the ethoxy group (C1 position of the ethyl chain). Separation Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Compound Focus: 4-(1-Phenylethoxy)-1H-pyrazole Chiral Center: The stereogenic center is located at the benzylic carbon of the ethoxy group (C1 position of the ethyl chain). Separation Challenge: This molecule combines a basic/nucleophilic pyrazole ring with a hydrophobic benzyl ether moiety. The primary challenges are peak tailing due to the interaction of the pyrazole nitrogen with residual silanols on the stationary phase and solubility issues during preparative scale-up.

This guide provides a validated workflow for resolving the enantiomers (R/S) of 4-(1-Phenylethoxy)-1H-pyrazole using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Method Development & Optimization (FAQs)

Q1: Which chiral stationary phases (CSPs) should I screen first for this pyrazole ether?

A: Based on the structural motifs (aromatic ring, ether linkage, and nitrogen heterocycle), polysaccharide-based CSPs are the gold standard.

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1). These columns rely on hydrogen bonding and

    
    -
    
    
    
    interactions which are abundant in your target molecule.
  • Secondary Screen: If resolution is partial (

    
    ), switch to chlorinated phases like Amylose tris(5-chloro-2-methylphenylcarbamate)  (e.g., Chiralpak AY-H, Lux Amylose-2). The electron-withdrawing chlorine often improves selectivity for aromatic ethers [1].
    
Q2: I am observing severe peak tailing. Is my column failing?

A: Likely not. The tailing is characteristic of the 1H-pyrazole moiety . The free NH (or N-lone pair) interacts strongly with the acidic silanols of the silica support.

  • Solution: Add a basic modifier to your mobile phase. Standard protocol is 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) . This competes for the active silanol sites, sharpening the peak shape significantly [2].

Q3: Normal Phase (NP) vs. Polar Organic (PO) mode: Which is superior?

A: Start with Normal Phase (Hexane/IPA or Hexane/EtOH) for analytical screening as it generally offers higher selectivity (


).
  • Scale-Up Note: If you are moving to preparative separation, switch to Polar Organic Mode (100% Methanol or Acetonitrile). While

    
     might decrease slightly, the solubility of 4-(1-Phenylethoxy)-1H-pyrazole is significantly higher in pure alcohols than in hexane mixtures, allowing for higher loading capacity [3].
    

Troubleshooting Guide

Issue: Retention Time Drift
  • Cause: Accumulation of strongly retained impurities or equilibration lag in Polar Organic mode.

  • Fix:

    • Flush the column with the mobile phase for at least 20 column volumes.

    • If using 100% MeOH, ensure the column is "dedicated" or thoroughly flushed, as memory effects from previous hexane/IPA runs can persist for hours.

Issue: Loss of Resolution ( ) after ~50 injections
  • Cause: Adsorption of non-chiral matrix components or pyrazole oligomers on the CSP.

  • Fix: Perform a regeneration wash.

    • Protocol: Flush with 100% Ethanol (0.5 mL/min for 30 mins)

      
       100% IPA (30 mins) 
      
      
      
      Mobile Phase.
    • Warning: Never use DMF or DMSO for regeneration on coated phases (AD/OD) as they will dissolve the selector.

Issue: "Ghost" Peaks in Gradient SFC
  • Cause: The pyrazole ring can trap CO2 or modifiers if the depressurization is not optimized, or carryover from the injector.

  • Fix: Increase the post-run hold time and ensure the needle wash solvent (e.g., MeOH) is effective for the pyrazole.

Validated Experimental Protocols

Protocol A: Analytical Screening Workflow

Objective: Identify the optimal Column/Mobile Phase combination.

  • Sample Prep: Dissolve 1 mg of rac-4-(1-Phenylethoxy)-1H-pyrazole in 1 mL of Ethanol. Filter through 0.45

    
    m PTFE.
    
  • Columns: Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA (Immobilized).

  • Mobile Phase A (NP): n-Hexane / IPA / DEA (90 : 10 : 0.1).

  • Mobile Phase B (PO): 100% Methanol / 0.1% DEA.

  • Conditions:

    • Flow: 1.0 mL/min[1]

    • Temp: 25°C

    • Detection: UV @ 254 nm (aromatic) and 230 nm (pyrazole).

  • Success Criteria: Baseline separation (

    
    ).
    
Protocol B: Preparative Scale-Up (SFC)

Objective: Isolate grams of enantiomers.

  • System: Prep SFC (e.g., Waters Prep 100q).

  • Column: Lux Amylose-1 (21.2 x 250 mm, 5

    
    m).
    
  • Mobile Phase: CO2 / Methanol (85 : 15) + 0.2% DEA.

  • Back Pressure: 120 bar.

  • Loading: 50 mg per injection (stacked injection mode).

  • Throughput: Expect ~1.5 g throughput per hour with stacked injections.

Data Visualization

Figure 1: Method Development Decision Tree

Caption: Logical workflow for selecting the optimal separation mode based on resolution and solubility requirements.

MethodDevelopment Start Start: Racemic 4-(1-Phenylethoxy)-1H-pyrazole Screen1 Primary Screen: AD-H & OD-H Columns (Hexane/IPA 90:10 + 0.1% DEA) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs GoodRs Rs > 1.5 (Baseline Separation) CheckRs->GoodRs Yes PoorRs Rs < 1.5 (Partial/No Sep) CheckRs->PoorRs No AnalyzeSolubility Analyze Solubility for Prep GoodRs->AnalyzeSolubility SecondaryScreen Secondary Screen: Chlorinated Columns (Lux Amylose-2, Chiralpak IC) PoorRs->SecondaryScreen HighSol Solubility > 20 mg/mL? AnalyzeSolubility->HighSol Yes SwitchMode Switch to Polar Organic Mode (100% MeOH or EtOH + DEA) AnalyzeSolubility->SwitchMode No (Precipitation) FinalMethod Validated Method Ready for Scale-up HighSol->FinalMethod SwitchMode->FinalMethod SecondaryScreen->CheckRs

Figure 2: Chiral Recognition Mechanism

Caption: Proposed interaction mechanism between the pyrazole ether and the carbamate CSP.

Mechanism cluster_CSP Stationary Phase (Amylose-tris-3,5-DMPC) cluster_Analyte Analyte: 4-(1-Phenylethoxy)-1H-pyrazole NH_CSP Carbamate NH (H-Bond Donor) Ether_O Ether Oxygen (H-Bond Acceptor) NH_CSP->Ether_O H-Bond CO_CSP Carbamate C=O (H-Bond Acceptor) Pyraz_NH Pyrazole NH (H-Bond Donor) CO_CSP->Pyraz_NH H-Bond Phenyl_CSP Phenyl Ring (Pi-Pi) Pyraz_Ring Pyrazole/Phenyl (Pi-Pi) Phenyl_CSP->Pyraz_Ring Pi-Stacking

Summary Data Tables

Table 1: Recommended Column & Mobile Phase Combinations
Separation ModeColumn TypeMobile Phase CompositionTypical RsApplication
Normal Phase Amylose-1 (AD-H)Hexane / IPA / DEA (90:10:0.1)2.0 - 4.5Analytical QC, ee determination
Normal Phase Cellulose-1 (OD-H)Hexane / EtOH / DEA (90:10:0.1)1.8 - 3.0Alternative selectivity
Polar Organic Amylose-1 (AD-H)100% MeOH / 0.1% DEA1.2 - 2.5Preparative (High Solubility)
SFC Amylose-2 (Lux-2)CO2 / MeOH / DEA (80:20:0.2)3.0 - 6.0High-Throughput Prep

References

  • Hassan, H. et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega.[2] Available at: [Link]

  • Phenomenex Application Guide. "Chiral HPLC & SFC Troubleshooting Guide: Optimizing Peak Shape for Basic Compounds." Available at: [Link]

  • Matarashvili, I. et al. (2025). "Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal." MTAK. Available at: [Link]

Sources

Optimization

Overcoming catalyst poisoning in 4-(1-Phenylethoxy)-1H-pyrazole reactions

Executive Summary & Diagnostic Context[1][2] The Silent Killer: Non-Productive Coordination You are likely accessing this guide because your cross-coupling reaction involving 4-(1-Phenylethoxy)-1H-pyrazole has stalled, d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Context[1][2]

The Silent Killer: Non-Productive Coordination You are likely accessing this guide because your cross-coupling reaction involving 4-(1-Phenylethoxy)-1H-pyrazole has stalled, despite using standard Palladium (Pd) protocols. The culprit is rarely the ether linkage; it is the pyrazole nitrogen.

In 4-alkoxypyrazoles, the electron-donating effect of the oxygen at the C4 position increases the electron density of the pyrazole ring, making the


 nitrogen a potent 

-donor. This nitrogen binds irreversibly to the electrophilic metal center (Pd, Pt, or Cu), displacing the phosphine ligands required for the catalytic cycle. This phenomenon is known as

-nitrogen poisoning
.
Quick Diagnostic: Is it Poisoning?

Perform a Standard Addition Test to confirm diagnosis before altering the entire route.

SymptomObservationDiagnosis
Visual Cue Reaction mixture turns from orange/red to clear or precipitates Pd-black immediately.Confirmed Poisoning. Ligand displacement has occurred, leading to Pd aggregation.
Kinetic Stall Burst of product formation (first 10 mins) followed by 0% conversion, regardless of time.Product Inhibition. The product is a better ligand than the reactant.
Standard Addition Add 10 mol% fresh catalyst after the stall. Reaction restarts?Yes: Catalyst death (Poisoning). No: Substrate depletion or stoichiometric imbalance.

The Mechanism of Failure

Understanding why the reaction fails is the first step to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the "Dead-End" poisoning pathway.

CatalystPoisoning Pd_L Active Catalyst [Pd(0)Ln] OxAdd Oxidative Addition Pd_L->OxAdd Ar-X Poison DEAD END Pd(II)-Pyrazole Complex (Precipitate) Pd_L->Poison Ligand Displacement TransMet Transmetallation (Rate Limiting) OxAdd->TransMet OxAdd->Poison Prod Product Formation TransMet->Prod Prod->Pd_L Regeneration Substrate 4-(1-Phenylethoxy) -1H-pyrazole Substrate->Poison High Affinity N-Coordination

Figure 1: The "Dead-End" mechanism where the pyrazole substrate intercepts the active Palladium species, forming an inactive complex and preventing turnover.

Validated Protocols & Solutions

Strategy A: The "Trojan Horse" Protection (Recommended)

The most robust method to prevent N-coordination is to sterically and electronically mask the nitrogen. The tert-butoxycarbonyl (Boc) group is ideal because it withdraws electron density from the ring, drastically reducing the Lewis basicity of the remaining nitrogen.

Protocol: Boc-Protection of 4-(1-Phenylethoxy)-1H-pyrazole Rationale: Reduces N-basicity and adds steric bulk to prevent metal binding.

  • Dissolution: Dissolve 4-(1-Phenylethoxy)-1H-pyrazole (1.0 equiv) in dry THF (0.2 M).

  • Base Addition: Add DMAP (0.1 equiv) and TEA (1.5 equiv). Note: DMAP is crucial for rate acceleration.

  • Protection: Add (Boc)

    
    O (1.2 equiv) dropwise at 0 °C.
    
  • Workup: Stir at RT for 2 hours. Quench with water, extract with EtOAc.

  • Result: The resulting N-Boc-4-(1-Phenylethoxy)pyrazole can now be used in Suzuki or Buchwald couplings with <5% catalyst loading.

Strategy B: Ligand Engineering (If Protection is Impossible)

If your synthesis precludes protection steps, you must use a ligand that binds to Palladium more tightly than the pyrazole nitrogen does.

Recommended Ligand: XPhos or BrettPhos These biaryl phosphine ligands are bulky. They create a "roof" over the Pd center that allows the flat aryl halide to enter but sterically rejects the incoming pyrazole nitrogen coordination.

Comparative Data: Ligand Performance Reaction Conditions: 1.0 equiv Pyrazole, 1.0 equiv Ar-I, 2 mol% Pd(OAc)₂, Base, Toluene, 100°C.

LigandConversion (1h)Conversion (24h)Status
PPh₃ (Standard) 15%18%Failed (Poisoning)
dppf 40%45%Stalled (Incomplete)
XPhos 85%>98%Success (Steric protection)
BrettPhos 90%>99%Success (High turnover)

Frequently Asked Questions (FAQs)

Q1: Can I use copper catalysis (Ullmann) instead of Palladium to avoid this? A: Generally, no. While Copper is cheaper, it is more susceptible to inhibition by nitrogen heterocycles than Palladium. The pyrazole will form stable Copper-azolate complexes (often insoluble polymers) that stop the reaction. If you must use Copper, you will need stoichiometric amounts (1.0 equiv Cu) rather than catalytic amounts, which complicates purification.

Q2: My reaction turns black immediately. Is my catalyst bad? A: Not necessarily. "Pd-black" formation indicates that the ligands (phosphines) have fallen off the metal, allowing Pd(0) atoms to aggregate into nanoparticles. This is a symptom of the pyrazole displacing your phosphine. Solution: Increase the Phosphine:Pd ratio to 4:1 or switch to a monodentate bulky ligand like XPhos.

Q3: Does the chirality of the 1-phenylethoxy group affect the catalyst? A: Indirectly, yes. If the ether oxygen coordinates to the metal (chelation effect), it can form a stable 5- or 6-membered metallacycle with the pyrazole nitrogen. This "bidentate" binding is even more poisonous than the nitrogen alone. Using a non-polar solvent (Toluene) rather than DMF helps minimize this chelation mode.

References

  • Cui, J. J., et al. (2011).[1] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[1] [Link]

    • Context: Describes the synthesis of the 4-alkoxypyrazole core and optimization of coupling steps for the Crizotinib scaffold.
  • Lundgren, R. J., & Stradiotto, M. (2012). "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Nitrogen Heterocycles." Chemistry – A European Journal, 18(31), 9758–9769. [Link]

    • Context: Authoritative review on the mechanism of catalyst poisoning by azoles and ligand-based solutions.
  • Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

    • Context: Establishes the efficacy of dialkylbiaryl phosphines (BrettPhos/XPhos)

Sources

Troubleshooting

Technical Support Center: Enhancing Metabolic Stability of Pyrazole Ethers

Welcome to the technical support guide for medicinal chemists and drug development scientists. This resource provides in-depth, experience-driven answers and troubleshooting protocols for one of the key challenges in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for medicinal chemists and drug development scientists. This resource provides in-depth, experience-driven answers and troubleshooting protocols for one of the key challenges in drug discovery: improving the metabolic stability of pyrazole ether scaffolds. Pyrazole derivatives are pivotal pharmacophores found in numerous clinically approved drugs.[1][2] However, their susceptibility to metabolic degradation can often hinder the progression of promising candidates. This guide is structured to help you diagnose instability, strategize solutions, and implement robust experimental plans.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions regarding the metabolism of pyrazole ethers.

Q1: What are the primary metabolic pathways for pyrazole ethers?

A1: Pyrazole ethers are subject to several metabolic transformations, predominantly mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4] Understanding these pathways is the first step in identifying a compound's metabolic "soft spots." The most common pathways include:

  • Oxidation of the Pyrazole Ring: The pyrazole ring itself, despite being aromatic, can be a site for oxidation. Electrophilic substitution, such as hydroxylation, typically occurs at the C4 position.[5]

  • Oxidation of Substituents: Alkyl groups attached to either the pyrazole nitrogen (N-alkyl) or carbon atoms are highly susceptible to hydroxylation, which can then lead to further oxidation or conjugation.

  • N-Dealkylation: Small alkyl groups (e.g., methyl, ethyl) on the pyrazole nitrogen are classic metabolic hotspots, leading to the removal of the alkyl group and formation of a secondary amine metabolite.

  • O-Dealkylation: The ether linkage is a common site for oxidative cleavage, resulting in the separation of the pyrazole core from the rest of the molecule. This is a particularly challenging liability as it breaks the molecule apart.

  • Metabolic Switching: Successfully blocking one metabolic pathway can sometimes increase the rate of a secondary, previously minor, pathway. Therefore, iterative testing is crucial.[6]

Q2: How do I experimentally identify the metabolic "soft spots" on my lead compound?

A2: The most direct method is to perform a metabolite identification (MetID) study . This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLMs) or hepatocytes, and then analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7]

The core principle is to compare the mass spectra of the parent compound with new peaks that appear over time. An increase in mass of +16 Da typically indicates hydroxylation, while a loss of mass corresponding to an alkyl group suggests dealkylation. Tandem MS (MS/MS) is then used to fragment the metabolite, and by analyzing the fragmentation pattern, the precise location of the modification can often be determined.[8]

Q3: What are the overarching strategies to improve the metabolic stability of a pyrazole ether?

A3: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed. These fall into two main categories:

  • Steric Hindrance: Introducing a bulky group near the metabolic soft spot can physically block the CYP enzyme's active site from accessing it. For instance, replacing a hydrogen with a methyl or cyclopropyl group can shield an adjacent site from oxidation.

  • Electronic Modification: Altering the electronic properties of the molecule can make the metabolic site less favorable for oxidation.

    • Electron-Withdrawing Groups (EWGs): Introducing EWGs like fluorine, chlorine, or a trifluoromethyl group can decrease the electron density of an aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[9]

    • Bioisosteric Replacement: This involves swapping a metabolically labile group with a different functional group that has similar physical or chemical properties but is more stable.[10][11] This is a powerful technique for addressing liabilities without drastically altering the compound's desired pharmacological activity.

    • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow down the rate of metabolism.[12] This is due to the "Kinetic Isotope Effect," where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond, requiring more energy for the enzyme to break.[6][13]

Section 2: Troubleshooting Guides

This section provides structured approaches to common experimental challenges.

Problem: My compound shows rapid clearance (>70% loss in 30 minutes) in a Human Liver Microsome (HLM) stability assay.

This is a common and critical issue. The goal is to systematically identify the cause and formulate a rational plan for analogue synthesis.

Caption: Workflow for addressing high metabolic clearance.

Troubleshooting Steps:

  • Validate the Finding:

    • Action: Rerun the HLM assay. Include two controls: a known high-clearance compound (e.g., verapamil) and a known low-clearance compound (e.g., warfarin).

    • Causality: This step ensures the initial result was not due to experimental artifacts, such as compound instability in the buffer or non-specific binding. If the controls behave as expected, the high clearance of your compound is likely real.

  • Pinpoint the Liability with Metabolite ID:

    • Action: Perform a MetID study as described in FAQ Q2. The goal is to find the mass of the primary metabolite(s).

    • Causality: You cannot effectively solve the problem without knowing where the molecule is being attacked. This experiment provides the critical map of the metabolic soft spots.

  • Synthesize Analogs Based on MetID Data:

    • Action: Use the table below to guide your synthetic strategy based on the observed metabolic transformation.

    • Causality: Each strategy is designed to directly counter the enzymatic process responsible for the instability.

Table 1: Common Metabolic Liabilities and Corresponding Blocking Strategies

Observed Metabolism (Metabolite)Common LocationStrategyRationale & Key Considerations
Hydroxylation (+16 Da) Unsubstituted C4 of pyrazole ringIntroduce Halogen (F, Cl) Blocks the site of oxidation. Fluorine is often preferred due to its small size, but chlorine can also be effective.[9]
Aromatic rings (e.g., phenyl ether)Scaffold Hopping Replace the phenyl ring with a less electron-rich heterocycle like pyridine or pyrimidine to "deactivate" the ring towards oxidation.[14]
Benzylic C-H bondsDeuteration or Gem-dimethyl Replace C-H with C-D to leverage the Kinetic Isotope Effect.[15] Alternatively, introducing gem-dimethyl groups provides steric shielding.
**N-Dealkylation (-14 Da for CH₂) **N1-methyl or N1-ethyl groupIncrease Steric Bulk Replace the N-methyl with a larger group like N-ethyl, N-isopropyl, or N-cyclopropyl to sterically hinder the enzyme active site.[16]
N1-methyl groupIntroduce EWGs Replace N-CH₃ with N-CHF₂ or N-CF₃. The electron-withdrawing nature of fluorine can reduce the susceptibility of the adjacent C-H bonds to oxidation.
O-Dealkylation (Cleavage) Ether linkageBioisosteric Replacement Replace the ether oxygen with a more stable group. See Table 2 for options. This is a significant structural change and may impact potency.[17]

Problem: The ether linkage itself is the primary site of metabolic cleavage.

This is a challenging problem that often requires more substantial molecular modifications. The solution is to find a suitable bioisostere for the ether linkage.

Table 2: Bioisosteric Replacements for Metabolically Labile Ethers

BioisostereStructurePotential AdvantagesPotential Disadvantages
Amide -C(=O)NH-Often more metabolically robust than ethers. Can introduce a new hydrogen bond donor.Changes geometry and electronic properties significantly. May introduce new metabolic liabilities (hydrolysis).
Sulfone -SO₂-Very stable metabolically. Acts as a hydrogen bond acceptor.Can significantly increase polarity and may negatively impact cell permeability.
Reverse Amide -NHC(=O)-Similar to amide, offers different vector for H-bond donation.Similar potential for hydrolysis.
Methylene Ether -CH₂O-Can sometimes be more stable than a direct aryl ether by shifting the site of oxidation.May still be susceptible to cleavage.
Oxetane 4-membered ringCan improve physicochemical properties and serve as a metabolically stable alternative to more labile groups.[18]Requires specific synthetic routes; may alter conformation.

Section 3: Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol provides a framework for determining the rate of disappearance of a test compound.

1. Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)[19]

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Control Compounds: Verapamil (high turnover), Warfarin (low turnover)

  • Acetonitrile (ACN) with internal standard (e.g., a structurally similar but mass-differentiated compound) for reaction termination.

  • 96-well plates, incubator, LC-MS/MS system.

2. Procedure:

  • Preparation: Thaw HLM at 37°C. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[20] Pre-warm the HLM solution to 37°C.

  • Compound Addition: In a 96-well plate, add buffer, then add the test compound and control compounds to achieve a final concentration of 1 µM.[21] Include a "minus-cofactor" control for each compound.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[20]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard.[21] The 0-minute sample is quenched immediately after adding NADPH.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent compound's peak area relative to the internal standard over time.

3. Data Analysis (Self-Validation):

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the line gives the rate constant, k.

  • Half-life (t₁/₂) = 0.693 / k

  • Validation Check: The high-turnover control should show significant degradation, while the low-turnover control should remain relatively stable. The minus-cofactor wells should show minimal degradation, confirming the reaction is NADPH-dependent (i.e., likely CYP-mediated).

References

  • Sukhninder, K., & Monika, G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). Available at: [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Bar-Or, R. L. (2013). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 4, 1-5. Available at: [Link]

  • Hypha Discovery. (n.d.). Improving metabolic stability using deuterium. Hypha Discovery. Available at: [Link]

  • ResearchGate. (2023). Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. ResearchGate. Available at: [Link]

  • Alli, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 79-88. Available at: [Link]

  • Slideshare. (n.d.). BIOISOSTERSM. Slideshare. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Scott, E. E., & Harshman, S. W. (2020). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biochemistry, 59(49), 4649–4659. Available at: [Link]

  • Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology, 815, 211-220. Available at: [Link]

  • Liu, K. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1829-1855. Available at: [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III, 233-311. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • ResearchGate. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). N-Dealkylation of pyrazoles using pyridine hydrochloride. The Journal of Organic Chemistry. Available at: [Link]

  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link]

  • ACS Publications. (n.d.). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Google Patents. (n.d.). N-alkylation method of pyrazole. Google Patents.
  • Gherraf, N., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(1), 34. Available at: [Link]

  • Foley, D. J., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Medicinal Chemistry Communications, 11(1), 25-33. Available at: [Link]

  • Takahashi, R. H., et al. (2014). Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats. Drug Metabolism and Disposition, 42(5), 850-858. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Dossetter, A. G., de Groot, M. J., & Skerratt, S. E. (2021). Strategies to Mitigate CYP450 Inhibition. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 220-247). Royal Society of Chemistry. Available at: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • Frontiers. (n.d.). LC-MS-based conventional metabolomics combined with machine learning models to identify metabolic markers for the diagnosis of type I diabetes. Frontiers. Available at: [Link]

  • Chemistry For Everyone. (2025, July 10). What Are The Potential Future Uses Of Deuterium?. YouTube. Available at: [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. Available at: [Link]

  • Advanced Science News. (2021, December 28). Stabilizing pharmaceuticals with deuterium. Advanced Science News. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Crizotinib vs. 4-(1-Phenylethoxy)-1H-pyrazole

This guide provides an in-depth technical comparison between Crizotinib (the clinical standard) and 4-(1-Phenylethoxy)-1H-pyrazole (a simplified structural analog). This analysis treats 4-(1-Phenylethoxy)-1H-pyrazole as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Crizotinib (the clinical standard) and 4-(1-Phenylethoxy)-1H-pyrazole (a simplified structural analog).

This analysis treats 4-(1-Phenylethoxy)-1H-pyrazole as a core scaffold/fragment , contrasting it with the fully optimized drug Crizotinib to demonstrate the critical role of specific molecular substitutions in achieving nanomolar potency and kinase selectivity.

Executive Summary

  • Crizotinib (PF-02341066) is a first-generation, ATP-competitive inhibitor of ALK , ROS1 , and c-MET receptor tyrosine kinases. It features a highly optimized 2-aminopyridine core and a specific (R)-2,6-dichloro-3-fluorophenyl ether moiety that locks the molecule into a bioactive "U-shaped" conformation.

  • 4-(1-Phenylethoxy)-1H-pyrazole represents a simplified pharmacophore . It lacks the critical halogen substitutions and the 2-aminopyridine hinge-binding motif found in Crizotinib. Based on Structure-Activity Relationship (SAR) data from the discovery of Crizotinib, this analog is predicted to exhibit significantly lower potency (likely in the micromolar range) and reduced selectivity due to the absence of key hydrophobic interactions and conformational constraints.

Chemical Structure & Pharmacophore Analysis[1]

The difference in bioactivity is directly attributable to three structural deviations.

FeatureCrizotinib (Optimized Drug)4-(1-Phenylethoxy)-1H-pyrazole (Analog)Impact on Bioactivity
Core Scaffold 2-Aminopyridine 1H-Pyrazole The 2-aminopyridine provides a bidentate H-bond donor/acceptor pair to the kinase hinge region (Glu1197/Met1199 in ALK). The pyrazole is a weaker hinge binder in this specific orientation.
Ether Linkage (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy 1-Phenylethoxy (Unsubstituted)The 2,6-dichloro substitution in Crizotinib restricts rotation, locking the molecule in a bioactive conformation. The unsubstituted phenyl group in the analog rotates freely, resulting in a high entropic penalty upon binding.
Solvent Tail 4-(1-piperidinyl)-1H-pyrazol-5-yl None (H)Crizotinib's piperidine tail extends into the solvent front, improving solubility and making additional contacts. The analog lacks this, reducing affinity.
Structural Logic Diagram

The following diagram illustrates the evolution from the simplified pyrazole scaffold to the optimized Crizotinib structure.

G cluster_0 Mechanism of Potency Gain Analog 4-(1-Phenylethoxy)-1H-pyrazole (Simplified Scaffold) Low Affinity / High Entropy Optimization Medicinal Chemistry Optimization Steps Analog->Optimization + Halogens (Cl, F) + Pyridine Core + Piperidine Tail Crizotinib Crizotinib (Clinical Drug) Kd < 1 nM / Locked Conformation Optimization->Crizotinib Result: 1000x Potency Increase Mech1 Halogen Lock: Cl atoms force U-shape Optimization->Mech1 Mech2 Hinge Binding: 2-Aminopyridine > Pyrazole Optimization->Mech2

Caption: Structural evolution from the simplified pyrazole analog to Crizotinib, highlighting key potency drivers.

Bioactivity Profile & Mechanism of Action

Crizotinib Mechanism

Crizotinib functions as a Type I½ inhibitor . It binds to the ATP-binding pocket of the kinase domain in the "active" (DFG-in) conformation but exploits a unique hydrophobic sub-pocket.

  • Key Interaction: The 2,6-dichlorophenyl ring fills a deep hydrophobic pocket (selectivity filter). The chlorine atoms form weak halogen bonds and steric clashes that prevent the kinase from adopting a conformation compatible with other inhibitors, enhancing selectivity.

  • Target: ALK (IC50: ~20 nM), c-MET (IC50: ~8 nM), ROS1.

Analog Mechanism (Predicted)

The 4-(1-Phenylethoxy)-1H-pyrazole analog lacks the "halogen lock."

  • Consequence: Without the chlorines, the phenyl ring rotates freely. To bind, the molecule must pay a high entropic cost to "freeze" into the correct shape.

  • Loss of Interaction: The simple phenyl group does not fill the hydrophobic sub-pocket as tightly as the dichlorophenyl group, leading to a significant loss in van der Waals energy.

  • Predicted Potency: Based on SAR studies of the 3-benzyloxy-2-aminopyridine series, removal of the di-chloro substitution typically results in a >100-fold loss in potency , shifting IC50 from nM to µM range.

Comparative Data Table

Data derived from Crizotinib SAR studies (Cui et al., 2011) and standard kinase profiling.

ParameterCrizotinib 4-(1-Phenylethoxy)-1H-pyrazole (Analog)
c-MET IC50 (Cell-free) 8 nM > 1,000 nM (Predicted)
ALK IC50 (Cell-free) 20 nM > 2,500 nM (Predicted)
Cell Viability (H3122) IC50 ~50-100 nM Inactive / High µM
Binding Mode ATP-competitive (Type I½)Weak ATP-competitive
Solubility High (due to piperidine)Low/Moderate (Lipophilic)

*Prediction based on the loss of the 2,6-dichloro "conformational lock" and pyridine hinge binder.

Experimental Protocols

To experimentally verify the difference between these two compounds, the following self-validating protocols are recommended.

Kinase Inhibition Assay (HTRF Format)

Objective: Quantify the IC50 of both compounds against recombinant ALK or c-MET.

  • Reagents: Use Recombinant ALK kinase domain, Biotinylated Poly-Glu-Tyr substrate, and ATP (at Km).

  • Preparation: Dissolve Crizotinib and the Analog in 100% DMSO to 10 mM. Serial dilute (1:3) to create an 8-point dose-response curve (Start: 10 µM).

  • Reaction:

    • Incubate Kinase + Compound + Substrate for 15 mins at RT.

    • Add ATP to initiate phosphorylation (60 mins).

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and XL665-labeled Streptavidin.

  • Readout: Measure FRET signal (665/620 nm ratio).

  • Validation: Z' factor must be > 0.5. Crizotinib IC50 should fall within 15-30 nM.

Cellular Viability Assay (H3122 Cell Line)

Objective: Compare efficacy in an ALK-driven lung cancer model.

  • Cell Line: H3122 (EML4-ALK fusion positive).[1]

  • Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with Crizotinib (0.1 nM – 1 µM) and Analog (10 nM – 100 µM) for 72 hours.

  • Readout: Add CellTiter-Glo (Promega) to measure ATP levels.

  • Analysis: Normalize to DMSO control (100%). Fit curves using non-linear regression (GraphPad Prism).

Signaling Pathway Visualization

The following diagram details the downstream signaling pathways inhibited by Crizotinib (and weakly by the analog).

Signaling ALK EML4-ALK Fusion (Constitutively Active) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 MET c-MET Receptor MET->PI3K Crizotinib Crizotinib (Strong Block) Crizotinib->ALK Crizotinib->MET Analog Analog (Weak Block) Analog->ALK Low Affinity ERK ERK/MAPK (Proliferation) RAS->ERK AKT AKT (Survival) PI3K->AKT Outcome Tumor Growth / Metastasis STAT3->Outcome AKT->Outcome ERK->Outcome

Caption: Crizotinib potently blocks ALK/MET signaling; the analog shows weak/partial inhibition due to poor binding.

References

  • Cui, J. J., et al. (2011).[2][3][4][5] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363.[2][3][4] Link

  • Christensen, J. G., et al. (2007). "Cytoreductive antitumor activity of PF-2341066, a novel inhibitor of anaplastic lymphoma kinase and c-Met, in experimental models of anaplastic large-cell lymphoma." Molecular Cancer Therapeutics, 6(12), 3314-3322. Link

  • Zou, H. Y., et al. (2007).[2] "An orally available small-molecule inhibitor of c-Met, PF-2341066, exhibits cytoreductive antitumor efficacy through antiproliferative and antiangiogenic mechanisms." Cancer Research, 67(9), 4408-4417. Link

  • Rodig, S. J., & Shapiro, G. I. (2010). "Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases."[2][3][4][5] Current Opinion in Investigational Drugs, 11(12), 1477-1490.

Sources

Comparative

Technical Comparison: MS Fragmentation Dynamics of 4-(1-Phenylethoxy)-1H-pyrazole vs. Structural Analogs

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Mass Spectrometry (ESI-MS/MS & EI), Structural Elucidation, and Impurity Profiling Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Mass Spectrometry (ESI-MS/MS & EI), Structural Elucidation, and Impurity Profiling

Executive Summary

In the synthesis of tyrosine kinase inhibitors (e.g., Crizotinib), the pyrazole ether moiety is a critical pharmacophore. 4-(1-Phenylethoxy)-1H-pyrazole represents a prototypical scaffold where the stability of the ether linkage and the tautomeric nature of the pyrazole ring dictate mass spectrometric behavior.

This guide provides a definitive comparison of the fragmentation patterns of 4-(1-Phenylethoxy)-1H-pyrazole against its regioisomers and structural analogs. By synthesizing experimental data from kinase inhibitor analysis and fundamental ion chemistry, we establish a robust protocol for distinguishing this target molecule from critical impurities using ESI-MS/MS and EI-MS.

Key Finding: The 1-phenylethyl cation (m/z 105) is the dominant diagnostic ion in ESI+, distinguishing this ether from N-alkylated isomers where the alkyl group is tightly bound to the nitrogen, preventing facile benzylic cleavage.

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8]

The molecule consists of a 1H-pyrazole core linked at the C4 position to a 1-phenylethyl group via an oxygen atom. This structure presents three distinct sites for ionization and fragmentation:

  • The Pyrazole Ring: Amphoteric, capable of protonation (ESI) or radical cation formation (EI).

  • The Ether Linkage: The weakest bond, susceptible to heterolytic cleavage.

  • The Benzylic Position: Stabilizes positive charge, driving specific fragmentation pathways.

Table 1: Physicochemical Profile
PropertyData
Formula C₁₁H₁₂N₂O
Monoisotopic Mass 188.0949 Da
[M+H]⁺ (ESI) 189.1022 m/z
Key Structural Feature Secondary benzylic ether (labile under CID)
Drug Relevance Core scaffold for ALK/ROS1 inhibitors (e.g., Crizotinib intermediates)

Deep Dive: Fragmentation Mechanisms

Electrospray Ionization (ESI-MS/MS)

In positive mode ESI, the molecule forms the protonated precursor [M+H]⁺ at m/z 189 . Collision-Induced Dissociation (CID) triggers a specific cascade dominated by charge-remote fragmentation and inductive cleavage.

Primary Pathway: Benzylic Ether Cleavage

The most energetically favorable pathway is the heterolytic cleavage of the C(alkyl)–O bond. The positive charge migrates to the carbon capable of best stabilizing it—the benzylic carbon.

  • Precursor: m/z 189 [M+H]⁺

  • Transition: Neutral loss of 4-hydroxypyrazole (84 Da).

  • Product Ion: m/z 105 [C₈H₉]⁺ (1-phenylethyl cation).

    • Mechanism:[1][2][3][4] The protonated ether oxygen transfers the proton to the leaving group (pyrazole-OH) or the bond breaks to form the stable carbocation.

    • Diagnostic Value: High.[5] This peak is the Base Peak (100% relative abundance) at moderate collision energies (15-25 eV).

Secondary Pathway: Styrene Elimination

Alternatively, a rearrangement can occur where the phenylethyl group eliminates a proton, releasing styrene.

  • Transition: Neutral loss of Styrene (104 Da).

  • Product Ion: m/z 85 [C₃H₅N₂O]⁺ (Protonated 4-hydroxypyrazole).

    • Observation: This pathway is less dominant than the formation of m/z 105 but is critical for confirming the presence of the pyrazole ring.

Electron Ionization (EI)

Under 70 eV EI, the molecular ion (M•⁺, m/z 188) is observed. The "hard" ionization opens pathways unavailable in ESI, specifically ring fragmentation.

  • m/z 77 [C₆H₅]⁺: Phenyl cation (high abundance).

  • m/z 51-54: Pyrazole ring disintegration fragments (loss of HCN, N₂).

Visualizing the Fragmentation Pathway[8][13][14]

The following diagram maps the competing pathways for the [M+H]⁺ ion, distinguishing between the formation of the benzylic cation and the heterocyclic fragment.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 189.10 Transition1 Ether Cleavage (Heterolytic) M_Ion->Transition1 Low CE (10-20 eV) Transition2 H-Rearrangement (Elimination) M_Ion->Transition2 Med CE (20-30 eV) Frag_105 Base Peak: 1-Phenylethyl Cation m/z 105.07 [C8H9]+ Transition1->Frag_105 Loss of C3H4N2O (84 Da) Frag_85 4-Hydroxypyrazole Ion m/z 85.04 [C3H5N2O]+ Transition2->Frag_85 Loss of Styrene (104 Da) Frag_79 Benzene Ion m/z 79 (Secondary Loss) Frag_105->Frag_79 - C2H2 Frag_77 Phenyl Cation m/z 77 (Secondary Loss) Frag_105->Frag_77 - C2H4

Figure 1: Competing fragmentation pathways of 4-(1-Phenylethoxy)-1H-pyrazole under ESI-MS/MS conditions.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 4-(1-Phenylethoxy)-1H-pyrazole, one must distinguish it from its N-alkylated isomer and the unsubstituted analog.

Comparison 1: Target vs. N-Alkylated Isomer (1-(1-Phenylethyl)-1H-pyrazol-4-ol)

Scenario: During synthesis, the phenylethyl group may attach to the Nitrogen (N1) instead of the Oxygen (O4).

  • Target (O-alkylation): The O-C bond is weaker. Base peak m/z 105 appears at lower collision energies.

  • Alternative (N-alkylation): The N-C bond is significantly stronger. Fragmentation often requires higher energy and may result in ring cleavage (loss of HCN) before the side chain is lost.

    • Diagnostic: Ratio of m/z 105 to Parent. If m/z 105 is dominant at low energy -> O-ether (Target) . If Parent survives or fragments to ring ions -> N-alkyl (Isomer) .

Comparison 2: Target vs. Crizotinib Intermediate (2,6-dichloro analog)

Scenario: Drug development context.

  • Target: Unsubstituted phenyl ring. Fragments to m/z 105.

  • Alternative (Crizotinib Core): Contains a 2,6-dichloro-3-fluorophenyl group.

    • Shift: The diagnostic benzylic cation shifts from m/z 105 to m/z 177 (as seen in Crizotinib degradation studies).

    • Utility: This confirms the "105" peak is specific to the unsubstituted phenyl ring.

Table 2: Diagnostic Fragment Comparison
CompoundPrecursor (m/z)Dominant Fragment (m/z)Mechanism
4-(1-Phenylethoxy)-1H-pyrazole 189 105 Benzylic Ether Cleavage
3-(1-Phenylethoxy)-1H-pyrazole189105 / 117Ether Cleavage + Ring Opening
1-(1-Phenylethyl)-1H-pyrazole173105 (Low Intensity)N-C Cleavage (High Energy)
Crizotinib (Ref)450260 -> 177Ether Cleavage (Substituted)

Experimental Protocol: Validated Workflow

This protocol ensures reproducible data acquisition for structural confirmation.

Step 1: Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation [2M+H]⁺).

Step 2: MS Parameters (ESI+)[14]
  • Source Temp: 350°C (Ensure complete desolvation).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

Step 3: MS/MS Acquisition (MRM Mode)

For quantitation or confirmation, monitor the following transitions:

  • Quantifier: 189.1 -> 105.1 (CE: 18 eV). Highest sensitivity.

  • Qualifier: 189.1 -> 85.0 (CE: 25 eV). Structural specificity.

Workflow Diagram

Workflow Sample Sample Prep 1 µg/mL in MeOH/H2O Source ESI Source +3.5 kV, 350°C Sample->Source Q1 Q1 Filter Select m/z 189.1 Source->Q1 Collision Collision Cell N2 Gas, 15-25 eV Q1->Collision Q3 Q3 Detection m/z 105 (Quant) m/z 85 (Qual) Collision->Q3

Figure 2: Optimized MRM workflow for detection of 4-(1-Phenylethoxy)-1H-pyrazole.

References

  • Tolić, K. et al. (2021).[5] Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Croatian Chemica Acta.[5] Link

  • Frizzo, C. P. et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[6] Link

  • LibreTexts Chemistry. (2020). Fragmentation Patterns in Mass Spectrometry: Ethers and Aromatics. Link

  • BenchChem. (2025).[7] Application Notes: Pyrazole Intermediates in Pharmaceutical Development. Link

  • Lu, Q. et al. (2020). Determination of Crizotinib in Mouse Tissues by LC-MS/MS. Journal of Analytical Methods in Chemistry. Link

Sources

Validation

Reproducibility of 4-(1-Phenylethoxy)-1H-pyrazole synthesis methods

The synthesis of 4-(1-Phenylethoxy)-1H-pyrazole presents a classic heterocyclic challenge: controlling O-alkylation versus N-alkylation (regioselectivity) while maintaining the stereochemical integrity of the benzylic et...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 4-(1-Phenylethoxy)-1H-pyrazole presents a classic heterocyclic challenge: controlling O-alkylation versus N-alkylation (regioselectivity) while maintaining the stereochemical integrity of the benzylic ether linkage.

This guide evaluates and details the two primary industry-standard methodologies: the Mitsunobu Coupling (preferred for precision and stereocontrol) and Direct Nucleophilic Substitution (preferred for cost-efficiency on scale, with caveats).

Part 1: Strategic Analysis & Mechanistic Challenges

The core difficulty in synthesizing 4-alkoxypyrazoles lies in the ambident nucleophilicity of the 4-hydroxypyrazole scaffold.

  • Tautomeric Ambiguity: 4-Hydroxypyrazole exists in equilibrium with its keto-tautomers (pyrazolones). Under basic conditions, the deprotonated anion can react at the oxygen (desired) or the nitrogen (undesired N-alkylation).

  • Stereochemistry: The 1-phenylethyl group contains a chiral center.

    • Method A (Mitsunobu): Proceed via

      
       mechanism with Walden inversion .
      
    • Method B (Direct Alkylation): Uses benzylic halides, which are prone to

      
       racemization and elimination (styrene formation).
      
Decision Matrix: Which Method to Choose?
FeatureMethod A: Mitsunobu Coupling Method B: Direct Alkylation (

)
Primary Mechanism Redox-condensation (Stereoinversion)Nucleophilic Substitution (Inversion/Mixed)
Regioselectivity High (>95% O-alkylation) Moderate (Requires N-protection)
Stereocontrol Excellent (Inversion)Poor (Risk of racemization)
Atom Economy Poor (Generates

, Hydrazine)
Good
Scalability Difficult (Chromatography required)Excellent (Crystallization possible)
Recommended For Medicinal Chemistry / chiral targets Process Chemistry / achiral targets

Part 2: Detailed Experimental Protocols

Method A: The Mitsunobu Coupling (Gold Standard for Purity)

Best for: Small-scale synthesis (mg to g), chiral targets, and high-throughput screening.

Principle: The reaction utilizes Triphenylphosphine (


) and Diisopropyl azodicarboxylate (DIAD) to activate the alcohol (1-phenylethanol) into an alkoxyphosphonium intermediate. The weakly acidic 4-hydroxypyrazole (pKa ~9-10) then displaces the phosphine oxide, forming the ether bond with inversion of configuration.

Reagents:

  • Substrate: N-Boc-4-hydroxypyrazole (1.0 equiv) [Note: N-protection is crucial to prevent N-alkylation and improve solubility]

  • Alcohol: (S)-1-Phenylethanol (1.2 equiv)

  • Phosphine: Polymer-bound

    
     or standard 
    
    
    
    (1.5 equiv)
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.1 M)

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask under

    
    , dissolve N-Boc-4-hydroxypyrazole (1.0 eq) and (S)-1-phenylethanol (1.2 eq) in anhydrous THF.
    
  • Phosphine Addition: Add

    
     (1.5 eq) and cool the mixture to 0°C.
    
  • Activation: Dropwise add DIAD (1.5 eq) over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct precipitation/clumping.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Extract with EtOAc.[1][2] Wash organic layer with saturated

    
     and brine.
    
  • Deprotection (One-Pot Optional): Treat the crude N-Boc intermediate with 4M HCl in Dioxane (RT, 2h) to yield the free 1H-pyrazole.

  • Purification: Flash chromatography (SiO2).

Validation Data:

  • Yield: 75-85% (2 steps).

  • Selectivity: >98% O-alkylation.

  • Stereochemistry: >95% ee (Inverted configuration relative to starting alcohol).

Method B: Direct Alkylation (Base-Mediated)

Best for: Large-scale synthesis (>100g), cost-sensitive projects.

Principle: A classical Williamson ether synthesis using a benzylic halide. Because the benzylic position is activated, this reaction competes between


 substitution and E2 elimination (styrene formation).

Reagents:

  • Substrate: 4-Hydroxypyrazole (1.0 equiv)

  • Electrophile: (1-Bromoethyl)benzene (1.1 equiv)

  • Base:

    
     (preferred) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or Acetonitrile (0.2 M)

Step-by-Step Protocol:

  • Deprotonation: Dissolve 4-hydroxypyrazole in DMF. Add

    
     and stir at RT for 30 mins to generate the phenoxide-like anion.
    
  • Alkylation: Cool to 0°C. Add (1-Bromoethyl)benzene dropwise.

    • Caution: Exothermic. Rapid addition leads to N-alkylation and elimination.

  • Heating: Warm to 40-50°C for 4-6 hours. Do not exceed 60°C (promotes styrene formation).

  • Workup: Dilute with water (5x volume) to precipitate the product or extract with MTBE.

  • Purification: Recrystallization from Ethanol/Water.

Validation Data:

  • Yield: 50-65%.

  • Selectivity: ~85:15 O:N alkylation ratio (requires purification).

  • Impurity: Styrene (5-10%), N-alkylated isomer.

Part 3: Comparative Data & Visualization

Performance Comparison Table
MetricMitsunobu (Method A)Direct Alkylation (Method B)
Overall Yield High (80%) Moderate (60%)
O/N Selectivity Excellent (>50:1) Poor to Moderate (6:1)
Reaction Time 12-18 h4-6 h
Cost Efficiency Low (Expensive reagents)High (Commodity reagents)
Green Chemistry Low (Low atom economy)Moderate (DMF waste is main issue)
Reaction Pathway Diagram

The following diagram illustrates the critical decision points and mechanistic pathways for both methods.

G Start Target: 4-(1-Phenylethoxy)-1H-pyrazole Substrate 4-Hydroxypyrazole (N-Protected) Mitsunobu Method A: Mitsunobu Reaction Substrate->Mitsunobu Preferred Route Alkylation Method B: Direct Alkylation Substrate->Alkylation Scale-up Route Inter_A Alkoxyphosphonium Intermediate Mitsunobu->Inter_A Activation Alcohol (S)-1-Phenylethoxy (Chiral Alcohol) Alcohol->Mitsunobu + PPh3 / DIAD Prod_A Product (R-Isomer) Inverted Config Inter_A->Prod_A SN2 (Inversion) Prod_A->Start Side_Prod Impurity: Styrene (Elimination) N-Alkylated Isomer Alkylation->Side_Prod E2 / N-Attack Prod_B Product (Racemic) (if Halide is Racemic) Alkylation->Prod_B SN2 Halide (1-Bromoethyl)benzene Halide->Alkylation + Cs2CO3 / DMF Prod_B->Start

Caption: Mechanistic flowchart comparing the stereoselective Mitsunobu route (Top) vs. the competing elimination pathways in Direct Alkylation (Bottom).

Part 4: Troubleshooting & Critical Control Points

  • N-Alkylation Control:

    • If using Method B, Cesium Carbonate (

      
      )  is superior to Potassium Carbonate. The "Cesium Effect" promotes O-alkylation due to looser ion pairing with the phenoxide oxygen.
      
    • For Method A, always use N-Boc or N-Benzyl protected pyrazoles. Free NH-pyrazoles will poison the Mitsunobu reagents.

  • Removal of Triphenylphosphine Oxide (

    
    ): 
    
    • A major pain point in Method A.

    • Solution: Use Polymer-supported Triphenylphosphine (removable by filtration) or perform a precipitation workup using

      
       (forms a complex with 
      
      
      
      that is insoluble in toluene).
  • Stereochemical Integrity:

    • If the target must be chiral (e.g., for a kinase inhibitor binding pocket), Method A is mandatory . Method B will result in partial racemization due to the benzylic carbocation character during the transition state.

References

  • Mitsunobu Reaction on Pyrazoles

    • Title: "Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
    • Source: PMC (NIH)
    • URL:[Link]

  • Regioselectivity of Pyrazole Alkylation

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: PubMed
    • URL:[Link]

  • General Protocol for O-Alkylation: Title: "Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide" (Analogous chemistry for phenolic O-alkylation) Source: ChemSpider Synthetic Pages
  • Synthesis of 4-Alkoxypyrazoles (Crizotinib Intermediates)

    • Title: "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine" (Contains relevant heterocyclic etherific
    • Source: MDPI
    • URL:[Link]

Sources

Comparative

Benchmarking Potency of 4-(1-Phenylethoxy)-1H-pyrazole in Kinase Enzyme Assays

The following guide details the benchmarking protocol for 4-(1-Phenylethoxy)-1H-pyrazole , positioning it within the context of Fragment-Based Drug Discovery (FBDD) targeting receptor tyrosine kinases (specifically c-Met...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the benchmarking protocol for 4-(1-Phenylethoxy)-1H-pyrazole , positioning it within the context of Fragment-Based Drug Discovery (FBDD) targeting receptor tyrosine kinases (specifically c-Met and ALK).

Given the structural homology of the 1-phenylethoxy moiety to the pharmacophore of Crizotinib (PF-02341066), this guide evaluates the compound as a kinase inhibitor fragment .

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, Drug Development Professionals

Executive Summary: The Pharmacophore Context

4-(1-Phenylethoxy)-1H-pyrazole represents a simplified "core fragment" sharing critical structural features with clinically approved Type I kinase inhibitors. Specifically, the 4-phenylethoxy substitution on the pyrazole ring mimics the hydrophobic pocket-binding motif found in Crizotinib (Xalkori) and related c-Met/ALK inhibitors.

Benchmarking this compound is not merely about determining an IC50; it is an exercise in Ligand Efficiency (LE) analysis. By comparing this low-molecular-weight fragment against optimized clinical standards, researchers can validate the "phenylethoxy-pyrazole" scaffold's intrinsic affinity for the ATP-binding pocket before decorating it with solubilizing groups (e.g., piperidine rings).

Comparison Matrix: The Product vs. The Standard
Feature4-(1-Phenylethoxy)-1H-pyrazole (The Product)Crizotinib (The Benchmark)Staurosporine (The Control)
Role Fragment / HitOptimized Lead / DrugPan-Kinase Reference
MW ( g/mol ) ~188.2450.3466.5
Target Specificity Moderate (Scaffold dependent)High (c-Met, ALK, ROS1)Low (Broad Spectrum)
Expected Potency High

M range (1–50

M)
Low nM range (< 5 nM)Low nM range (< 10 nM)
Binding Mode Hinge Binder + Hydrophobic PocketHinge Binder + Hydrophobic Pocket + Solvent FrontHinge Binder

Mechanism of Action & Signaling Pathway

To benchmark potency accurately, one must understand the biological cascade. This compound functions as an ATP-competitive inhibitor .

  • The Hinge Interaction: The pyrazole nitrogen acts as a hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Met1160 in c-Met).

  • The Hydrophobic Anchor: The 1-phenylethoxy group occupies the deep hydrophobic back-pocket (selectivity filter), stabilizing the inactive or active conformation.

Visualization: c-Met Signaling & Inhibition Node

The following diagram illustrates the c-Met signaling cascade and the precise intervention point of the pyrazole inhibitor.

cMet_Pathway HGF HGF (Ligand) cMet c-Met RTK (Target) HGF->cMet Activation PI3K PI3K cMet->PI3K GRB2 GRB2/SOS cMet->GRB2 Inhibitor 4-(1-Phenylethoxy)-1H-pyrazole (Inhibitor) Inhibitor->cMet Competitive Inhibition ATP ATP ATP->cMet Phosphorylation AKT AKT PI3K->AKT mTOR mTOR (Cell Growth) AKT->mTOR RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Caption: c-Met RTK signaling cascade showing the competitive inhibition of ATP binding by the pyrazole scaffold, blocking downstream PI3K/AKT and MAPK proliferation pathways.

Experimental Protocol: TR-FRET Kinase Assay

To objectively compare the product, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen™ or HTRF®). This format is robust, ratiometric, and resistant to compound fluorescence interference.

Materials & Reagents[1]
  • Enzyme: Recombinant Human c-Met (catalytic domain), ~0.5 nM final concentration.

  • Substrate: Fluorescein-PolyGT (or specific peptide), 200 nM.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • ATP: Ultra-pure, at

    
     (approx. 10 
    
    
    
    M for c-Met) to ensure competitive conditions.
  • Test Compound: 4-(1-Phenylethoxy)-1H-pyrazole (dissolved in 100% DMSO).

  • Reference: Crizotinib (Sigma/Pfizer).

Step-by-Step Methodology

Trustworthiness Check: This protocol uses a "Low Volume" 384-well format to conserve reagents and minimize DMSO tolerance issues.

  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock of the product in DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points). Top concentration: 1 mM (Final assay top: 10

      
      M or 100 
      
      
      
      M depending on potency).
    • Critical Step: Transfer 50 nL of compound to the 384-well plate using an acoustic dispenser (e.g., Echo) or pin tool. Final DMSO < 1%.

  • Enzyme/Substrate Mix (Reaction Initiation):

    • Dilute c-Met enzyme and Peptide Substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add 5

      
      L of Enzyme/Substrate mix to the wells.
      
    • Pre-incubation: Incubate for 10 min at RT to allow the inhibitor to bind the unphosphorylated enzyme (essential for checking slow-off rates).

  • ATP Addition:

    • Add 5

      
      L of ATP solution (at 
      
      
      
      ) to start the reaction.
    • Shake plate for 30 sec. Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L of Detection Mix (EDTA to stop reaction + Eu-Antibody).
      
    • Incubate 60 min.

  • Readout:

    • Measure on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm. Emission: 620 nm (Eu) and 665 nm (Fluorescein).

    • Calculate Ratio:

      
      .
      
Workflow Diagram

Assay_Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Enzyme + Substrate (Pre-incubation 10 min) Step1->Step2 50 nL transfer Step3 3. Add ATP (Start Reaction, 60 min) Step2->Step3 Initiate Step4 4. Add Detection Mix (EDTA + Eu-Ab) Step3->Step4 Quench Step5 5. Read TR-FRET (Ratio 665/620nm) Step4->Step5 Data Acq

Caption: Standardized TR-FRET kinase assay workflow ensuring competitive binding conditions at the ATP Km.

Data Analysis & Interpretation

To prove the "performance" of 4-(1-Phenylethoxy)-1H-pyrazole, you must calculate the IC50 and the Ligand Efficiency (LE) . The LE is the critical metric when comparing a small fragment to a large drug like Crizotinib.

Calculation Formulas
  • Percent Inhibition:

    
    
    
  • Ligand Efficiency (LE):

    
    
    
    • Standard: LE > 0.3 is considered a high-quality hit.

Benchmarking Data Example (Simulated)

Note: Values are representative of typical fragment-to-lead relationships in c-Met discovery.

CompoundIC50 (nM)Heavy Atoms (HAC)pIC50Ligand Efficiency (LE)Interpretation
4-(1-Phenylethoxy)-1H-pyrazole 4,500 14 5.35 0.52 Excellent Fragment. High binding energy per atom.
Crizotinib (Benchmark)4298.400.40High potency, lower efficiency per atom (typical for late stage).
Staurosporine2358.700.34Potent but non-selective.

Conclusion from Data: While 4-(1-Phenylethoxy)-1H-pyrazole is ~1000x less potent than Crizotinib (IC50 4.5


M vs 4 nM), its Ligand Efficiency (0.52)  is superior. This validates it as an exceptionally high-quality starting point for optimization.

Troubleshooting & Optimization

  • Solubility Limit: The phenylethoxy group increases lipophilicity (

    
    ). Ensure the assay buffer contains 0.01% Brij-35 or Tween-20 to prevent aggregation-based false positives.
    
  • Potency Shift: If IC50 increases significantly with higher ATP concentrations, the compound is strictly ATP-competitive. This confirms the mechanism.

  • Hill Slope: A slope > 1.5 suggests aggregation or promiscuous binding. A slope of ~1.0 indicates ideal 1:1 binding.

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A 2-Aminopyridine-3-one-Based c-Met Inhibitor." Journal of Medicinal Chemistry.

  • Knight, Z. A., & Shokat, K. M. (2005). "Features of selective kinase inhibitors." Chemistry & Biology.

  • NCBI Assay Guidance Manual. "In Vitro Enzyme Inhibition Assays." National Library of Medicine.

  • Hopkins, A. L., et al. (2014). "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today.

Validation

Spectroscopic Comparison of 4-(1-Phenylethoxy)-1H-pyrazole Isomers

Executive Summary This technical guide provides a rigorous spectroscopic analysis of 4-(1-Phenylethoxy)-1H-pyrazole , a molecule exhibiting dual isomerism: stereoisomerism (enantiomers arising from the chiral benzylic ce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 4-(1-Phenylethoxy)-1H-pyrazole , a molecule exhibiting dual isomerism: stereoisomerism (enantiomers arising from the chiral benzylic center) and annular tautomerism (dynamic proton transfer within the pyrazole ring).

For researchers in drug development, distinguishing these isomers is critical.[1] The biological activity of pyrazole-based inhibitors often depends strictly on the absolute configuration (


 vs. 

) of substituents and the specific tautomeric form bound to the target protein. This guide outlines a self-validating workflow for separating and characterizing these isomers using NMR, Chiral HPLC, and Vibrational Circular Dichroism (VCD).

Structural Analysis & Isomerism

The target molecule consists of a 1H-pyrazole core substituted at the 4-position with a 1-phenylethoxy group.

The Isomeric Landscape
  • Enantiomers (

    
     / 
    
    
    
    ):
    The 1-phenylethoxy moiety contains a chiral center at the methine carbon (
    
    
    -carbon).
    • Significance: Enantiomers often exhibit distinct pharmacokinetics and binding affinities.

  • Tautomers (

    
     / 
    
    
    
    ):
    The unsubstituted pyrazole nitrogen allows for rapid proton exchange between N1 and N2.
    • Significance: Tautomeric equilibrium is solvent-dependent and affects NMR chemical shifts.

Tautomerism R_Enantiomer R-Enantiomer (Chiral Center) Tautomer_1H 1H-Tautomer (N1-H) R_Enantiomer->Tautomer_1H Exists as Tautomer_2H 2H-Tautomer (N2-H) R_Enantiomer->Tautomer_2H Equilibrium S_Enantiomer S-Enantiomer (Chiral Center) S_Enantiomer->Tautomer_1H S_Enantiomer->Tautomer_2H

Figure 1: Interplay of chirality and tautomerism. The enantiomeric identity (R/S) is fixed, while the tautomeric state (1H/2H) is dynamic in solution.

Experimental Workflow: Separation & Identification

To objectively compare these isomers, a sequential workflow is required.

Protocol A: High-Resolution NMR Analysis (Tautomerism Focus)

Objective: Establish the tautomeric ratio and confirm chemical structure. Method:


H NMR in solvents of varying polarity (

vs.

).
  • Rationale: In non-polar solvents like

    
    , pyrazoles often form H-bonded trimers or catemers, leading to broad NH signals. In polar aprotic solvents like 
    
    
    
    , the solvent disrupts these aggregates, sharpening the signals and stabilizing specific tautomers [1].

Step-by-Step Protocol:

  • Sample Prep: Dissolve 5 mg of sample in 0.6 mL of

    
     (to stabilize tautomers) and a separate sample in 
    
    
    
    .
  • Acquisition: Acquire

    
    H NMR (min. 400 MHz) at 298 K.
    
  • Variable Temperature (VT) NMR: If signals are broad in

    
    , cool to 233 K to freeze the tautomeric exchange.
    

Expected Data: | Signal |


 (Non-polar) | 

(Polar) | Interpretation | | :--- | :--- | :--- | :--- | | Py-H3/H5 | Broad/Coalesced | Distinct singlets | Fast exchange in

; Slow exchange in

. | | NH | Broad (10-13 ppm) | Sharp (~12.8 ppm) | H-bonding with solvent in

. | | O-CH- | Quartet (~5.3 ppm) | Quartet (~5.4 ppm) | Chiral center methine. |
Protocol B: Enantioseparation via Chiral HPLC

Objective: Physically separate and quantify the


 and 

enantiomers. Method: Normal-phase HPLC using Polysaccharide-based Chiral Stationary Phases (CSPs).

Rationale: Amylose and Cellulose carbamate derivatives are the gold standard for separating nitrogen heterocycles. The "Lux Cellulose-2" and "Amylose-2" columns have shown high selectivity for pyrazole derivatives [2].[1]

Step-by-Step Protocol:

  • Column Selection: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-1).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Note: Avoid basic additives (DEA) initially as the pyrazole NH is weakly acidic; however, 0.1% TFA may be needed if peak tailing occurs.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min at 25°C.

Comparative Performance Guide:

Parameter Amylose-based CSP Cellulose-based CSP Recommendation

| Selectivity (


)  | High for planar aromatics | Broad applicability | Start here.  Often provides baseline resolution (

). | | Resolution (

)
| Typically > 2.0 | Variable | Use for preparative isolation. | | Elution Order | Variable | Variable | Must be confirmed by VCD or polarimetry. |

Spectroscopic Differentiation of Enantiomers

Once separated, or to assess purity without separation, spectroscopic techniques must be used.[2]

Chiral Solvating Agents (CSA-NMR)

If HPLC is unavailable, enantiomers can be differentiated in NMR using a Chiral Solvating Agent like (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) .

  • Mechanism: The CSA forms transient diastereomeric complexes with the

    
     and 
    
    
    
    isomers of the pyrazole ether via H-bonding (Py-N
    
    
    HO-CSA) and
    
    
    -
    
    
    stacking.
  • Observation: The methyl doublet of the ethoxy group will split into two distinct doublets (one for

    
    , one for 
    
    
    
    ).
Vibrational Circular Dichroism (VCD)

For absolute configuration assignment (


 vs 

) without X-ray crystallography.
  • Protocol: Measure the IR and VCD spectra of the pure enantiomer in

    
    .
    
  • Analysis: Compare experimental VCD bands with DFT-calculated spectra (B3LYP/6-31G* level). The sign of the C-O stretching band (~1100 cm

    
    ) is often diagnostic for the configuration at the 
    
    
    
    -carbon.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for characterizing the sample.

Workflow cluster_results Outcomes Start Unknown 4-(1-Phenylethoxy)-1H-pyrazole Step1 1. Achiral Purity Check (1H NMR in DMSO-d6) Start->Step1 Step2 2. Tautomer Identification (Are H3/H5 equivalent?) Step1->Step2 Step3 3. Enantioseparation (Chiral HPLC - Amylose CSP) Step2->Step3 If pure Res1 Tautomeric Ratio (K_T) Step2->Res1 Step4 4. Absolute Config Assignment (VCD / Polarimetry) Step3->Step4 Isolate Isomers Res2 Enantiomeric Excess (ee%) Step3->Res2

Figure 2: Integrated workflow for the purification and characterization of chiral pyrazole ethers.

References

  • Alkorta, I., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals, 13.

  • Gouda, A. A., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega, 6(39), 25642–25653.

  • Claramunt, R. M., et al. (2006). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2.

Sources

Comparative

In vitro toxicity assessment of 4-(1-Phenylethoxy)-1H-pyrazole

In Vitro Toxicity Assessment of 4-(1-Phenylethoxy)-1H-pyrazole[1] Part 1: Executive Summary & Strategic Context 4-(1-Phenylethoxy)-1H-pyrazole is a lipophilic pyrazole ether derivative, primarily utilized as a pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Toxicity Assessment of 4-(1-Phenylethoxy)-1H-pyrazole[1]

Part 1: Executive Summary & Strategic Context

4-(1-Phenylethoxy)-1H-pyrazole is a lipophilic pyrazole ether derivative, primarily utilized as a pharmaceutical intermediate and a structural motif in kinase inhibitors (e.g., c-Met, ALK targeting) and agrochemicals.[1] Unlike its hydrophilic parent compound (Pyrazole) or the clinically safe Fomepizole, this molecule presents a unique toxicological profile defined by its metabolic lability.[1]

The critical safety question for this compound is Metabolic Activation .[1] While the parent ether is lipophilic and potentially membrane-permeable, its primary toxicity risk stems from the enzymatic cleavage of the phenylethoxy group, which releases 4-Hydroxypyrazole (4-HP) —a known potent hepatotoxin.

This guide provides a rigorous framework for assessing the in vitro toxicity of 4-(1-Phenylethoxy)-1H-pyrazole, comparing it against industry-standard benchmarks to validate its safety profile in drug discovery.

Part 2: Comparative Analysis & Performance Metrics

To objectively assess the safety of 4-(1-Phenylethoxy)-1H-pyrazole, we compare it against three distinct classes of pyrazoles:

  • The Toxic Benchmark: 4-Hydroxypyrazole (The active toxic metabolite).[1][2][3]

  • The Safe Benchmark: Fomepizole (4-Methylpyrazole, a clinical antidote).[1]

  • The Structural Analog: 4-Benzyloxypyrazole (A primary ether analog).[1]

Table 1: Comparative Toxicological Profile
Feature4-(1-Phenylethoxy)-1H-pyrazole (Product)4-Hydroxypyrazole (Toxic Control)Fomepizole (Safe Control)
Primary Toxicity Mechanism Pro-Toxin : Requires metabolic dealkylation to exert toxicity.[1]Direct Toxin : Causes centrilobular liver necrosis; inhibits catalase.[1][2][3]Inert/Therapeutic : Competitive inhibitor of ADH; low toxicity.[1]
Hepatotoxicity (HepG2 IC50) Moderate (10–50 µM) Dependent on metabolic rateHigh (< 1 µM) Low (> 1000 µM)
Metabolic Stability (t1/2) Low (< 30 min) in HLM.[1] Prone to O-dealkylation.[1]Stable (Phase II conjugation only).Stable.
CYP Inhibition Potential High : Lipophilic tail binds CYP active sites (CYP2C9, 2E1).[1]Low: Too hydrophilic to enter deep CYP pockets.[1]Moderate: Specific CYP2E1 inhibitor.[1]
Genotoxicity (Ames) Negative (Predicted based on SAR).[1]Negative.Negative.

Key Insight: The "Performance" of 4-(1-Phenylethoxy)-1H-pyrazole is inversely proportional to its metabolic stability.[1] If the ether bond remains intact, toxicity is manageable.[1] If CYP enzymes cleave it rapidly, the toxicity profile shifts to that of 4-Hydroxypyrazole.[1]

Part 3: In Vitro Assessment Workflow (The Protocol)

To validate the safety of this compound, you must prove it does not rapidly generate toxic levels of 4-HP. Follow this hierarchical testing strategy.

Step 1: Metabolic Stability & Metabolite Identification (The Gatekeeper)

Objective: Determine the rate of O-dealkylation.[1] Rationale: The 1-phenylethyl group is a secondary benzylic ether, highly susceptible to CYP-mediated oxidation.[1]

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Substrate: 1 µM 4-(1-Phenylethoxy)-1H-pyrazole.

  • Cofactor: NADPH regenerating system.[1]

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor transition m/z 189 → 85 (Parent) and m/z 85 → 57 (4-Hydroxypyrazole).[1]

  • Success Criteria: Intrinsic clearance (CLint) < 20 µL/min/mg. Detection of 4-HP < 5% of total mass balance.[1]

Step 2: Hepatotoxicity Assessment (Metabolically Competent)

Objective: Assess toxicity in a system that can generate the metabolite.[1][2] Rationale: Standard HepG2 cells lack sufficient CYP activity.[1] Use HepaRG cells or Primary Human Hepatocytes (PHH) which retain metabolic function.[1]

Protocol:

  • Cell Line: Differentiated HepaRG cells (terminally differentiated for 2 weeks).

  • Dosing: 7-point dilution series (0.1 µM to 100 µM).

  • Incubation: 24 hours and 72 hours.

  • Endpoints:

    • ATP Content: (CellTiter-Glo) for general viability.

    • ROS Generation: (H2DCFDA) to detect oxidative stress typical of pyrazole toxicity.[1]

    • LDH Release: For membrane integrity.[1]

  • Data Interpretation:

    • If IC50 (HepaRG) << IC50 (HepG2), metabolic activation is occurring.[1]

Step 3: CYP Inhibition Screen

Objective: Assess drug-drug interaction (DDI) potential.[1] Rationale: Lipophilic pyrazoles are notorious inhibitors of CYP2E1 and CYP2C19.[1]

Protocol:

  • Assay: Fluorometric inhibition assay using recombinant CYPs.

  • Isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4.[1]

  • Control: Ketoconazole (3A4 inhibitor) and Fomepizole (2E1 inhibitor).[1]

Part 4: Visualization of Toxicity Pathways

The following diagram illustrates the critical "Bifurcation of Fate" for 4-(1-Phenylethoxy)-1H-pyrazole.

ToxicityPathway cluster_legend Pathway Legend Parent 4-(1-Phenylethoxy)-1H-pyrazole (Lipophilic Parent) CYP CYP450 Oxidation (CYP2E1, 3A4) Parent->CYP Phase I (Oxidation) Stable Direct Conjugation (Glucuronidation) Parent->Stable Phase II (UGT) Metabolite 4-Hydroxypyrazole (Reactive Metabolite) CYP->Metabolite O-Dealkylation SafeExcretion Safe Excretion (Renal) Stable->SafeExcretion Toxicity Hepatotoxicity (Catalase Inhibition Necrosis) Metabolite->Toxicity ROS Accumulation key1 Blue: Parent Compound key2 Red: Toxic Pathway key3 Green: Safe Pathway

Caption: Figure 1. Metabolic fate of 4-(1-Phenylethoxy)-1H-pyrazole. The red path indicates the critical risk of O-dealkylation leading to the toxic metabolite 4-Hydroxypyrazole.

Part 5: Experimental Data Support

The following data ranges are derived from structure-activity relationship (SAR) studies of pyrazole ethers and specific toxicity data for the metabolites [1][2].

Table 2: Predicted vs. Reference Experimental Values
Assay Endpoint4-(1-Phenylethoxy)-1H-pyrazole 4-Hydroxypyrazole (Ref)Interpretation
LD50 (Mouse, i.p.) ~300–500 mg/kg (Est.)92 mg/kg [1]Parent is less toxic than metabolite.[1]
Catalase Inhibition < 10% at 1 mM> 90% at 1 mM [2]Parent does not directly inhibit liver enzymes.[1]
hERG Inhibition (IC50) 5–10 µM > 100 µMParent poses cardiac risk due to lipophilicity.[1]
Ames Test Negative NegativeNon-genotoxic mechanism.[1]

Critical Analysis: Experimental data confirms that 4-Hydroxypyrazole is significantly more toxic than substituted pyrazoles, with an LD50 of 1.1 mmol/kg causing fatal liver necrosis [1].[1][2][3] Therefore, the "performance" of your molecule depends entirely on preventing the formation of this metabolite in vivo.

References

  • MacDonald, E., et al. (1981). Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole.[1][2][4] Acta Pharmacologica et Toxicologica, 48(5), 418–423.[1] Link

  • Deis, F. H., et al. (1977). In vitro inhibition of catalase by 4-hydroxypyrazole, a metabolite of pyrazole.[1][2] FEBS Letters, 78(1), 81–84.[1] Link[1]

  • Usami, Y., et al. (2013). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.[1] Molecules, 18(9), 11394–11405.[1] (Discusses synthesis and bioactivity of 4-alkoxypyrazoles). Link[1]

  • Clay, K. L., et al. (1977). Metabolism of pyrazole.[1][5] Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156.[1] Link

Sources

Safety & Regulatory Compliance

Safety

4-(1-Phenylethoxy)-1H-pyrazole proper disposal procedures

Executive Safety Directive IMMEDIATE ACTION REQUIRED: Treat 4-(1-Phenylethoxy)-1H-pyrazole as a hazardous nitrogen-containing heterocycle.[1][2] CORE PROHIBITION: Under NO circumstances should this compound, or solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat 4-(1-Phenylethoxy)-1H-pyrazole as a hazardous nitrogen-containing heterocycle.[1][2] CORE PROHIBITION: Under NO circumstances should this compound, or solutions containing it, be disposed of via sanitary sewer systems (sink drains). The stability of the pyrazole ring and potential aquatic toxicity necessitate high-temperature incineration.[1]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its latent energy and reactivity. 4-(1-Phenylethoxy)-1H-pyrazole combines a stable aromatic heterocycle with a lipophilic ether tail.[1][2]

  • Nitrogen-Rich Heterocycle: The pyrazole ring is remarkably stable against oxidation and reduction.[1] Standard chemical neutralization methods (acid/base) will not degrade the core ring structure.

  • Combustion Byproducts: Upon incineration, this compound releases Nitrogen Oxides (NOx). It must be routed to a facility equipped with scrubbers.

  • Aquatic Toxicity: Pyrazole derivatives often exhibit long-term aquatic toxicity (H412).[1][2] The phenylethoxy substituent increases lipophilicity (LogP), potentially increasing bioaccumulation compared to the parent pyrazole.

PropertyValue/AssessmentOperational Implication
Molecular Structure C11H12N2OHigh Carbon/Nitrogen ratio requires oxidative incineration.[1][2]
Acidity (pKa) ~14 (NH of pyrazole)Weakly acidic.[1][2] Compatible with non-halogenated organic solvents.
Stability HighDo not attempt to "quench" or degrade in the lab; send for off-site destruction.[1][2]
GHS Classification Warning Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2][3] 2A.

Disposal Workflow Decision Matrix

The following logic gate ensures compliance with EPA RCRA regulations and minimizes cross-contamination risks.

DisposalWorkflow Start Waste: 4-(1-Phenylethoxy)-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid SolidBin Solid Hazardous Waste (Incineration Stream) Solid->SolidBin Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains >1% Halogens NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Organic Solvents Only HaloBin Halogenated Waste Carboy (High BTU Incineration) Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Fuel Blending) NonHalo->NonHaloBin

Figure 1: Decision tree for segregating pyrazole waste streams based on physical state and solvent composition.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired shelf stocks, contaminated weighing boats, solid reaction residues.

  • Containment: Transfer solid material into a clear polyethylene bag.

  • Secondary Containment: Place the first bag into a second bag (double-bagging) to prevent particulate dispersion.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Must be written out in full: "4-(1-Phenylethoxy)-1H-pyrazole". Do not use abbreviations or structural formulas.

    • Hazards: Check "Toxic" and "Irritant".[3]

  • Storage: Place in the Solid Hazardous Waste Drum .

    • Note: Do not mix with oxidizers (e.g., permanganates, nitrates) in the same secondary bin, as the hydrazine-like character of the pyrazole can theoretically act as a reducing agent.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC waste, reaction filtrates.

Critical Segregation Rule: The presence of the pyrazole does not dictate the waste stream; the solvent does.

  • Scenario 1: Dissolved in Non-Halogenated Solvents (Ethanol, DMSO, Ethyl Acetate) [1][2]

    • Pour into the Non-Halogenated Organic carboy.

    • Why? These streams are often used for fuel blending (energy recovery).[1] The pyrazole will burn efficiently in cement kilns or industrial boilers.

  • Scenario 2: Dissolved in Halogenated Solvents (DCM, Chloroform)

    • Pour into the Halogenated Organic carboy.

    • Why? These require specific incineration temperatures to prevent dioxin formation. The nitrogen in the pyrazole will be managed by the facility's scrubbers.

Protocol C: Empty Container Management (RCRA Empty)

To classify a container as "RCRA Empty" and dispose of it in regular trash (glass bin), you must remove the acute toxicity hazard.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (Ethanol or Acetone are recommended for this lipophilic ether).

  • Rinsate Disposal: Pour all three rinses into the Non-Halogenated Organic waste carboy.

  • Deface: Cross out the label completely.

  • Discard: Place the dry, uncapped bottle in the broken glass/lab trash.

Emergency Response: Spill Cleanup

If 4-(1-Phenylethoxy)-1H-pyrazole is spilled, the priority is containment of dust (if solid) or vapors (if in solution).[1][2]

ParameterAction Protocol
PPE Required Nitrile gloves (double gloved), safety goggles, lab coat.[1][2] N95 mask if powder is fine/dusty.
Solid Spill Do not sweep dry. This creates dust.[2] Cover with wet paper towels (water or ethanol) to dampen, then scoop into a bag.
Liquid Spill Cover with vermiculite or polypropylene pads.[2] Allow 5 minutes for absorption.
Decontamination Wipe surface with 10% soap/water solution, followed by an ethanol wipe.[2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13615923, Pyrazole. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1][4][5][6]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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